molecular formula C21H20N4O3 B15564514 Entinostat-d4

Entinostat-d4

Cat. No.: B15564514
M. Wt: 380.4 g/mol
InChI Key: INVTYAOGFAGBOE-NMRLXUNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entinostat-d4 is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-amino-3,4,5,6-tetradeuteriophenyl)carbamoyl]phenyl]methyl]carbamate

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)/i1D,2D,5D,6D

InChI Key

INVTYAOGFAGBOE-NMRLXUNGSA-N

Origin of Product

United States

Foundational & Exploratory

What is Entinostat-d4 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entinostat-d4 is the deuterium-labeled analog of Entinostat (B1683978), a potent and selective inhibitor of class I histone deacetylases (HDACs). This technical guide provides an in-depth overview of this compound, with a primary focus on its application in research as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies of Entinostat. The guide details the mechanism of action of Entinostat, summarizing its effects on key signaling pathways involved in cancer progression. Furthermore, it provides a compilation of quantitative data on its biological activity and detailed experimental protocols for its use and the assessment of its parent compound's efficacy in preclinical research.

Introduction to Entinostat and this compound

Entinostat is a synthetic benzamide (B126) derivative that selectively inhibits class I HDAC enzymes, particularly HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, Entinostat increases histone acetylation, leading to a more open chromatin structure and the reactivation of tumor suppressor genes that are often silenced in cancer cells.[2][3] This epigenetic modulation results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][4]

This compound is a deuterated version of Entinostat, where four hydrogen atoms on the aminophenyl ring have been replaced with deuterium (B1214612). This isotopic substitution renders this compound an ideal internal standard for quantitative analysis of Entinostat in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, allowing for accurate quantification of the non-labeled parent drug.[7] Its primary use in research is as a tracer for absorption, distribution, metabolism, and excretion (ADME) studies and as an internal standard in bioanalytical assays.[5]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₁H₁₆D₄N₄O₃[N/A]
Molecular Weight 380.43 g/mol [N/A]
Appearance Solid[N/A]
Purity (typical) >98%[N/A]
Storage -20°C[N/A]

Mechanism of Action of Entinostat

Entinostat exerts its anti-cancer effects primarily through the inhibition of class I HDACs. This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and reactivating the transcription of silenced tumor suppressor genes.[2][3] Key downstream effects include:

  • Cell Cycle Arrest: Entinostat induces the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which leads to G1 cell cycle arrest.[4][8]

  • Induction of Apoptosis: Entinostat downregulates the anti-apoptotic protein Bcl-XL and can activate both caspase-dependent and -independent cell death pathways.[8][9]

  • Modulation of Immune Response: Entinostat has been shown to increase the expression of CD20 on lymphoma cells, potentially enhancing the efficacy of anti-CD20 monoclonal antibodies like rituximab (B1143277).[4][8]

Quantitative Data: In Vitro Efficacy of Entinostat

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Entinostat in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay Duration (h)Reference
RajiBurkitt's Lymphoma0.5 - 1.072[8]
RLDiffuse Large B-cell Lymphoma0.5 - 1.072[8]
HD-LM2Hodgkin LymphomaSub-micromolar to lower micromolar range72[9]
L-428Hodgkin LymphomaSub-micromolar to lower micromolar range72[9]
KM-H2Hodgkin LymphomaSub-micromolar to lower micromolar range72[9]
Rh41Alveolar Rhabdomyosarcoma0.26596[10]
Rh18Embryonal Rhabdomyosarcoma0.84096[10]
Rh30Alveolar Rhabdomyosarcoma1.11096[10]

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS

Objective: To accurately quantify Entinostat concentrations in biological samples (e.g., plasma, tissue homogenates).

Methodology:

  • Sample Preparation:

    • To 100 µL of the biological sample, add a known concentration of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., acetonitrile).

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

    • Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry (MS/MS):

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the specific mass-to-charge (m/z) transitions for both Entinostat and this compound using multiple reaction monitoring (MRM).

  • Quantification:

    • Generate a calibration curve using known concentrations of Entinostat spiked into the same biological matrix.

    • Calculate the peak area ratio of Entinostat to this compound for each sample and standard.

    • Determine the concentration of Entinostat in the unknown samples by interpolating from the calibration curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Entinostat on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Entinostat (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the effect of Entinostat on the expression of specific proteins (e.g., p21, Bcl-XL).

Methodology:

  • Cell Lysis: Treat cells with Entinostat at the desired concentration and duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p21, anti-Bcl-XL, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Entinostat on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with Entinostat at the desired concentration and duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathways and Experimental Workflows

Entinostat's Core Mechanism of Action

Entinostat_Mechanism Entinostat Entinostat HDAC1_3 HDAC1/HDAC3 Entinostat->HDAC1_3 Inhibition Bcl_XL Bcl-XL Downregulation Entinostat->Bcl_XL Histone_Acetylation Histone Acetylation HDAC1_3->Histone_Acetylation Deacetylation (Blocked) Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Histone_Acetylation->Tumor_Suppressor_Genes Activation p21 p21 (CDKN1A) Upregulation Tumor_Suppressor_Genes->p21 Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl_XL->Apoptosis Inhibition (Relieved)

Caption: Entinostat inhibits HDAC1/3, leading to increased histone acetylation, upregulation of p21, G1 cell cycle arrest, downregulation of Bcl-XL, and induction of apoptosis.

Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation Cell_Culture 1. Seed Cancer Cells in 96-well plates Drug_Prep 2. Prepare Serial Dilutions of Entinostat & Drug B Cell_Culture->Drug_Prep Single_Agent 3a. Treat with Entinostat alone Drug_Prep->Single_Agent Single_Agent_B 3b. Treat with Drug B alone Drug_Prep->Single_Agent_B Combination 3c. Treat with Entinostat + Drug B Drug_Prep->Combination Viability_Assay 4. Perform Cell Viability Assay (e.g., MTT, 72h) Single_Agent->Viability_Assay Single_Agent_B->Viability_Assay Combination->Viability_Assay Data_Collection 5. Measure Absorbance/ Luminescence Viability_Assay->Data_Collection CI_Calculation 6. Calculate Combination Index (CI) (Chou-Talalay method) Data_Collection->CI_Calculation Synergy CI < 1 Synergism CI_Calculation->Synergy Additive CI = 1 Additive Effect CI_Calculation->Additive Antagonism CI > 1 Antagonism CI_Calculation->Antagonism

Caption: A typical workflow for evaluating the synergistic effects of Entinostat in combination with another therapeutic agent.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Entinostat. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and bioanalytical data. A thorough understanding of the mechanism of action of Entinostat, coupled with robust experimental protocols, is crucial for advancing its therapeutic potential. This guide provides a foundational resource for researchers in oncology and drug development, facilitating further investigation into this promising epigenetic modulator.

References

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to Entinostat-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Entinostat-d4 as a deuterated internal standard in the quantitative bioanalysis of the histone deacetylase (HDAC) inhibitor, Entinostat (B1683978). By providing a comprehensive overview of both the analytical principles and the pharmacological context of Entinostat, this document serves as an essential resource for researchers engaged in preclinical and clinical drug development.

Introduction: The Role of Entinostat and the Need for Precise Quantification

Entinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] These enzymes play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1][3] In many cancers, tumor suppressor genes are silenced through this mechanism.[1] Entinostat's mechanism of action involves the inhibition of HDACs, which leads to an accumulation of acetylated histones. This "reawakens" the expression of silenced tumor suppressor genes, such as p21 and p27, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Given its therapeutic potential, accurately quantifying the concentration of Entinostat in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies are fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as establishing a safe and effective dosing regimen. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for such bioanalytical assays due to its high sensitivity and selectivity.

To ensure the accuracy and reliability of LC-MS/MS data, a suitable internal standard is indispensable. An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. It is used to correct for variations that can occur during sample preparation and analysis. Deuterated internal standards, such as this compound, are considered the "gold standard" for this purpose.

Mechanism of Action of this compound as an Internal Standard

This compound is a stable isotope-labeled version of Entinostat, where four hydrogen atoms have been replaced with deuterium (B1214612) atoms. This subtle change in mass does not significantly alter the chemical and physical properties of the molecule. As a result, this compound exhibits nearly identical behavior to Entinostat during sample processing and LC-MS/MS analysis.

The core principle behind using this compound is to provide a reliable reference for the quantification of Entinostat. Here's how it works:

  • Co-elution: In liquid chromatography, this compound co-elutes with Entinostat, meaning they exit the chromatography column at the same time. This ensures that both compounds experience the same matrix effects in the mass spectrometer's ion source.

  • Correction for Variability: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard. Similarly, any fluctuations in injection volume or instrument response will affect both the analyte and the internal standard equally.

  • Ratio-Based Quantification: The mass spectrometer can differentiate between Entinostat and this compound based on their different mass-to-charge ratios (m/z). Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if the absolute peak areas fluctuate due to the aforementioned sources of variability.

By using this compound, researchers can achieve the high levels of accuracy and precision required for regulated bioanalytical method validation.

Quantitative Data from Pharmacokinetic Studies

The precise quantification of Entinostat using a deuterated internal standard is essential for determining its pharmacokinetic parameters. The following table summarizes representative pharmacokinetic data for Entinostat from a clinical study.

Pharmacokinetic ParameterValue (units)Reference
Dose 4 mg/m²
Tmax (Time to maximum concentration) 7.7 ± 4.5 h
Cmax (Maximum plasma concentration) 16.5 ± 5.6 ng/mL
Vz/F (Apparent volume of distribution) 425.8 ± 321.4 L/m²
Cls/F (Apparent clearance) 10.3 ± 4.8 L/h/m²
t1/2 (Half-life) 83.3 ± 70.8 h

Experimental Protocols

While a specific validated method for Entinostat with this compound is not publicly available in full detail, the following protocols are representative of the methodologies used for the bioanalysis of HDAC inhibitors like Entinostat in human plasma, based on published methods for similar compounds.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules like Entinostat from plasma samples.

  • Thaw Plasma Samples: Allow frozen human plasma samples (containing unknown concentrations of Entinostat), calibration standards, and quality control samples to thaw at room temperature.

  • Vortex: Vortex the thawed samples to ensure homogeneity.

  • Aliquot Sample: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 2 µg/mL in a suitable solvent like acetonitrile) to each tube.

  • Vortex: Briefly vortex the tubes to mix the internal standard with the plasma.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.

  • Vortex Vigorously: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes.

  • Evaporate to Dryness (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitute (if evaporated): Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Transfer to Autosampler Vials: Transfer the final samples to autosampler vials for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of small molecule HDAC inhibitors.

ParameterTypical Setting
LC System Agilent 1200 SL or equivalent
Column Waters Acquity UPLC BEH C18 (e.g., 1.7 µm, 50 x 2.1 mm)
Column Temperature 40°C
Mobile Phase A 0.1% (v/v) formic acid in water
Mobile Phase B 0.1% (v/v) formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 90%) to elute the analytes, then return to the initial conditions to re-equilibrate the column.
Mass Spectrometer ABI SCIEX 4000Q or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical) Entinostat: m/z 377.2 -> 194.1 (Quantifier), m/z 377.2 -> 166.1 (Qualifier) this compound: m/z 381.2 -> 198.1 (Quantifier), m/z 381.2 -> 170.1 (Qualifier)
Source Parameters Curtain Gas: ~30 psi, IonSpray Voltage: ~5500 V, Temperature: ~500°C, Nebulizer Gas (GS1): ~30 psi, Heater Gas (GS2): ~30 psi
Compound Parameters Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) would be optimized for each specific transition.

Note: The MRM transitions provided are hypothetical and would need to be empirically determined and optimized for Entinostat and this compound.

Visualizing the Mechanism and Workflow

Entinostat's Cellular Mechanism of Action

The following diagram illustrates the signaling pathway affected by Entinostat. By inhibiting HDAC1 and HDAC3, Entinostat promotes histone acetylation, leading to the expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis.

Entinostat_Mechanism cluster_nucleus Cell Nucleus DNA DNA Histones Histones DNA->Histones AcetylatedHistones Acetylated Histones HDAC HDAC1/3 HDAC->AcetylatedHistones Deacetylation HAT HAT HAT->Histones Acetylation TSG Tumor Suppressor Genes (e.g., p21, p27) AcetylatedHistones->TSG Gene Expression Activated CellEffects Cell Cycle Arrest Apoptosis TSG->CellEffects Induces Entinostat Entinostat Entinostat->HDAC Inhibition

Entinostat's mechanism of action.
Bioanalytical Workflow Using this compound

This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Entinostat in plasma using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (with Entinostat) Spike Spike with This compound (IS) Plasma->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Concentration Entinostat Concentration Determination Data->Concentration

Bioanalytical workflow with this compound.

Conclusion

The use of this compound as an internal standard is integral to the robust and reliable quantification of Entinostat in biological matrices. Its mechanism of action lies in its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby correcting for potential sources of error and ensuring the high-quality data required for regulatory submissions and the successful development of Entinostat as a therapeutic agent. This guide provides a foundational understanding and practical framework for researchers and scientists working in this critical area of drug development.

References

Synthesis and Characterization of Entinostat-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Entinostat-d4, a deuterated analog of the potent and selective Class I histone deacetylase (HDAC) inhibitor, Entinostat (B1683978). This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and cancer therapeutics, providing detailed methodologies and data to support the use of this compound as an internal standard and a tool for mechanistic studies.

Introduction

Entinostat is a synthetic benzamide (B126) derivative that selectively inhibits HDAC1, HDAC2, and HDAC3, leading to the hyperacetylation of histones and other proteins.[1][2] This epigenetic modulation reactivates tumor suppressor genes, induces cell cycle arrest, and promotes apoptosis in cancer cells.[1][3] this compound, as a stable isotope-labeled version of Entinostat, is an invaluable tool for quantitative analysis in biological matrices using mass spectrometry-based methods.[2][4][5][6] Its use as an internal standard allows for precise and accurate quantification of Entinostat, which is crucial for pharmacokinetic and drug metabolism studies.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapting established procedures for the synthesis of Entinostat.[7] The key step involves the introduction of deuterium (B1214612) atoms, typically on a phenyl ring, to ensure metabolic stability of the label. The following protocol is a representative synthetic route.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound is outlined below, commencing with the coupling of a deuterated aniline (B41778) derivative with a suitably activated benzoic acid intermediate.

Step 1: Synthesis of Pyridin-3-ylmethyl (4-(aminomethyl)benzoyl)carbamate

  • Pyridine-3-methanol is reacted with a carbon chain extension reagent.

  • The resulting intermediate undergoes an amidation reaction with 4-(aminomethyl)benzoic acid in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Step 2: Amidation with o-Phenylenediamine-d4

  • The product from Step 1 is then coupled with commercially available o-phenylenediamine-d4 using a suitable coupling agent (e.g., HATU or EDC/HOBt) in an inert solvent like dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Purification

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a solid.

  • Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Pyridine-3-methanol Pyridine-3-methanol Intermediate_1 Pyridin-3-ylmethyl (4-(aminomethyl)benzoyl)carbamate Pyridine-3-methanol->Intermediate_1 Carbon chain elongation & Amidation 4-(aminomethyl)benzoic_acid 4-(aminomethyl)benzoic acid 4-(aminomethyl)benzoic_acid->Intermediate_1 o-phenylenediamine-d4 o-phenylenediamine-d4 This compound This compound o-phenylenediamine-d4->this compound Intermediate_1->this compound Amidation

Figure 1: Hypothetical synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Quantitative Data Summary
ParameterMethodResultReference
Molecular Formula -C₂₁H₁₆D₄N₄O₃[8]
Molecular Weight -380.43 g/mol [8]
Purity HPLC91.38%[8]
Isotopic Enrichment Mass Spectrometry>99% DHypothetical
Storage --80°C (long term), -20°C (short term)[2]
Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound.

  • Method: A reverse-phase C18 column is used with a gradient elution of acetonitrile (B52724) and water (both containing 0.1% formic acid). Detection is performed using a UV detector at an appropriate wavelength.

  • Expected Outcome: A major peak corresponding to this compound, with the area of this peak relative to the total peak area indicating the purity.

3.2.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and assess isotopic enrichment.

  • Method: High-resolution mass spectrometry (HRMS) is employed to obtain an accurate mass measurement. The isotopic distribution pattern is analyzed to confirm the incorporation of four deuterium atoms.

  • Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound. The isotopic pattern will be shifted by approximately 4 Da compared to unlabeled Entinostat.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and the position of deuterium labeling.

  • Method: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum, the absence of signals from the deuterated positions confirms successful labeling.

  • Expected Outcome: The ¹H NMR spectrum will show the characteristic peaks for the non-deuterated protons of the Entinostat molecule, while the signals corresponding to the deuterated phenyl ring will be absent or significantly diminished. The ¹³C NMR spectrum will show the expected carbon signals.

Mechanism of Action and Signaling Pathways

Entinostat exerts its anti-cancer effects by inhibiting Class I HDACs, which leads to a cascade of downstream events.

Signaling_Pathway cluster_entinostat Entinostat Action cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Outcomes Entinostat Entinostat HDACs HDACs (Class I) Entinostat->HDACs Inhibition Histones Histone Acetylation HDACs->Histones Deacetylation (Blocked by Entinostat) Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2 Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Terminal Differentiation Gene_Expression->Differentiation

Figure 2: Entinostat's primary signaling pathway via HDAC inhibition.

Entinostat's mechanism of action involves the inhibition of Class I HDACs, leading to histone hyperacetylation and the transcriptional activation of genes that regulate cell proliferation, differentiation, and apoptosis.[9] Studies have also implicated Entinostat in the modulation of other signaling pathways, including the JAK1/STAT3 and IFIT1-STING-STAT4 pathways, highlighting its complex and multi-faceted anti-tumor activity.[10][11]

JAK_STAT_Pathway cluster_entinostat_jak Entinostat Action cluster_jak_stat JAK/STAT Signaling cluster_outcomes_jak Cellular Effects Entinostat Entinostat JAK1 p-JAK1 Entinostat->JAK1 Inhibition of Phosphorylation STAT3 p-STAT3 JAK1->STAT3 Phosphorylation Bcl2 Bcl-2 / Bcl-xL STAT3->Bcl2 Downregulation MMP2_Snail MMP-2 / Snail STAT3->MMP2_Snail Downregulation Apoptosis_Induction Apoptosis Induction Bcl2->Apoptosis_Induction Metastasis_Inhibition Metastasis Inhibition MMP2_Snail->Metastasis_Inhibition

Figure 3: Entinostat's inhibitory effect on the JAK1/STAT3 signaling pathway.

Conclusion

This compound is a critical tool for the precise quantification of Entinostat in preclinical and clinical research. The synthetic and analytical methods outlined in this guide provide a framework for its preparation and characterization. Understanding the complex mechanism of action of Entinostat, including its impact on various signaling pathways, is crucial for the continued development of this promising anti-cancer agent. This guide serves as a foundational resource for researchers working to advance the therapeutic applications of Entinostat.

References

Entinostat-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Entinostat-d4, a deuterated analog of the selective class I histone deacetylase (HDAC) inhibitor, Entinostat. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on suppliers, purchasing options, and technical data to facilitate its use in experimental settings.

Introduction to this compound

Entinostat is a potent and selective oral inhibitor of class I histone deacetylases (HDACs), with IC50 values of 243 nM, 453 nM, and 248 nM for HDAC1, HDAC2, and HDAC3, respectively[1][2]. Its deuterated form, this compound, serves as a valuable tool in research, primarily as a tracer and an internal standard for quantitative analysis in techniques such as NMR, GC-MS, or LC-MS[1]. The incorporation of stable heavy isotopes like deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of a drug, making it a subject of interest in drug development studies[1].

Suppliers and Purchasing Options

This compound is available for research purposes from several specialized chemical suppliers. The following table summarizes the available quantitative data from various sources. Please note that pricing is often available upon request or after creating an account with the supplier.

SupplierAvailable QuantitiesCAS NumberNotes
MedchemExpress 1 mg, 5 mg, 10 mg, 50 mg, 100 mgNot specifiedAlso known as MS-275-d4 or SNDX-275-d4. For research use only[1].
Clearsynth 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mgNot availableCertificate of Analysis provided. Pricing requires login.
Thermo Scientific 1 g209783-80-2 (for Entinostat)The listing is for Entinostat, but it's a major supplier to check for deuterated analogs.

Experimental Protocols and Methodologies

While specific protocols for this compound are application-dependent, its primary use as an internal standard in mass spectrometry-based quantification of Entinostat in biological samples follows a general workflow.

General Workflow for Entinostat Quantification using this compound

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., plasma, tissue homogenate) Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporation of Solvent Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Mass Spectrometry (Electrospray Ionization - ESI) Separate->Ionize Detect Detection of Parent and Fragment Ions for Entinostat and this compound Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Entinostat / this compound) Integrate->Ratio Curve Generate Standard Curve Ratio->Curve Quantify Quantify Entinostat Concentration Curve->Quantify

Caption: General experimental workflow for the quantification of Entinostat in biological samples using this compound as an internal standard.

Key Experimental Considerations:
  • Stock Solutions: Entinostat can be dissolved in DMSO. For instance, a stock solution of 237.5 mg/mL (630.96 mM) in DMSO is possible with sonication. For in vivo studies in rats, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.

  • Storage: Solid Entinostat should be stored at -20°C for up to 3 years. Stock solutions are typically stored at -80°C and are stable for over a year.

  • HDAC Inhibition Assay: A standard HDAC assay involves incubating the enzyme with a substrate and measuring the product formation, often via fluorescence. The reaction can be stopped using a trypsin solution, and the release of a fluorescent molecule like AMC (7-amino-4-methylcoumarin) is monitored.

Signaling Pathway of Entinostat

Entinostat selectively inhibits class I HDACs (HDAC1, 2, and 3). These enzymes are responsible for removing acetyl groups from lysine (B10760008) residues on histones and other proteins. Inhibition of HDACs leads to hyperacetylation of these proteins, which can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.

G Entinostat Entinostat HDAC Class I HDACs (HDAC1, 2, 3) Entinostat->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Caption: Simplified signaling pathway of Entinostat's mechanism of action.

In preclinical studies, Entinostat has also been shown to modulate the anti-tumor immune response. By inhibiting class I HDACs, it can lead to the downregulation of immune-suppressive cells, increased antigen presentation on cancer cells, and enhanced cytotoxic T cell activity. This provides a rationale for its investigation in combination with immune checkpoint inhibitors.

References

Entinostat-d4: A Technical Guide to Safe Handling and Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling guidelines for Entinostat-d4, a deuterated analog of the potent class I histone deacetylase (HDAC) inhibitor, Entinostat (B1683978). The information presented herein is intended to support the safe and effective use of this compound in a research and development setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following safety and handling information is based on the SDS for the parent compound, Entinostat, and should be used as a primary reference. The toxicological properties of the deuterated form are expected to be very similar to the non-deuterated compound.

Safety Data Sheet Summary

The following tables summarize the key safety and hazard information for Entinostat. Researchers should handle this compound with the same precautions.

Hazard Identification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[2]
Physical and Chemical Properties
PropertyValue
Molecular FormulaC₂₁H₁₆D₄N₄O₃
Molecular Weight380.43 g/mol
AppearanceSolid
Storage TemperatureStore at refrigerator (2-8°C) for long term storage.
First Aid Measures
Exposure RouteFirst Aid Measure
IngestionIF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[3][4]
InhalationIF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][4]
Skin ContactIF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[3][4]
Eye ContactIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3][4]

Handling and Storage Guidelines

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage, keep at 2-8°C.

  • Protect from light.

Experimental Protocols

The following are general protocols for the preparation of this compound for in vitro and in vivo studies. These should be adapted based on specific experimental requirements.

Preparation of Stock Solutions for In Vitro Studies

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Under a chemical fume hood, weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C.

Preparation of Dosing Solutions for In Vivo Studies

For oral gavage in animal models, this compound is often formulated as a suspension.

  • Materials: this compound powder, vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water), sterile tubes, sonicator.

  • Procedure:

    • Weigh the required amount of this compound for the desired dosing concentration.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or stirring to form a homogenous suspension.

    • Brief sonication may be used to aid in the dispersion of the compound.[5]

    • Prepare the dosing solution fresh before each administration.

Signaling Pathways and Experimental Workflows

Entinostat is a class I HDAC inhibitor that modulates gene expression, leading to cell cycle arrest and apoptosis.[5][6][7]

Entinostat_Signaling_Pathway cluster_extracellular cluster_cell Cell Entinostat This compound HDAC1_3 HDAC1/3 Entinostat->HDAC1_3 Inhibition Histones Histones HDAC1_3->Histones Deacetylation Acetylation Histone Hyperacetylation HDAC1_3->Acetylation Inhibition leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis_Genes Pro-apoptotic Gene (e.g., Bim) Upregulation Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest G1/G2 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental_Workflow_In_Vitro cluster_workflow In Vitro Experimental Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock treatment Treat Cells with This compound prep_stock->treatment cell_culture Culture Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Analysis (e.g., Western Blot, Cell Viability Assay) incubation->analysis end End analysis->end

Caption: General workflow for in vitro experiments.

References

Entinostat-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (B1683978) is a potent and selective, orally bioavailable inhibitor of class I histone deacetylases (HDACs), which is under investigation for the treatment of various cancers. Entinostat-d4 is a deuterated version of Entinostat, often used as an internal standard in quantitative bioanalytical assays such as liquid chromatography-mass spectrometry (LC-MS) due to its similar physicochemical properties to the parent compound and distinct mass.[1] The stability of this compound is a critical factor for its reliable use as an internal standard and for the development of any potential therapeutic applications. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data for Entinostat and general chemical principles for related molecular structures.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following storage conditions are recommended based on information from suppliers.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, dark place.
In Solvent -80°C6 monthsPrepare fresh solutions for optimal performance. Avoid repeated freeze-thaw cycles.
-20°C1 monthFor short-term storage.

Potential Degradation Pathways

While specific degradation studies on this compound are not publicly available, an understanding of its chemical structure allows for the prediction of potential degradation pathways. Entinostat contains a benzamide (B126), a carbamate-like linkage, and aromatic amine moieties, which can be susceptible to degradation under certain conditions.

  • Hydrolysis: The benzamide and carbamate (B1207046) functionalities are susceptible to hydrolysis under acidic and basic conditions. Acid-catalyzed hydrolysis would likely yield the corresponding carboxylic acid and amine fragments. Base-catalyzed hydrolysis of the carbamate can proceed through the deprotonation of the amide nitrogen, leading to the elimination of the aryloxide.[2]

  • Oxidation: The aromatic amine and the electron-rich aromatic rings could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.

  • Photodegradation: Aromatic amines can be sensitive to light, which may induce degradation through photo-oxidation or other photochemical reactions.[3]

Forced Degradation Studies (Illustrative)

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables present illustrative data from a hypothetical forced degradation study on Entinostat, which can be considered indicative for this compound.

Disclaimer: The following data is illustrative and intended to represent a typical outcome of a forced degradation study. Actual results would need to be confirmed through experimentation.

Table 2: Illustrative Forced Degradation of Entinostat under Various Stress Conditions
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Major Degradants (Proposed)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Hydrolysis products of benzamide and carbamate
Base Hydrolysis 0.1 M NaOH8 hours60°C25%Hydrolysis products of benzamide and carbamate
Oxidation 3% H₂O₂24 hoursRoom Temp10%N-oxide and hydroxylated derivatives
Thermal Solid State48 hours80°C< 5%Minimal degradation
Photolytic UV light (254 nm)24 hoursRoom Temp20%Photo-oxidation products

Experimental Protocols

A validated stability-indicating analytical method is crucial for assessing the stability of this compound. Below is a representative experimental protocol for a forced degradation study and a suitable analytical method.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid powder to 80°C in a hot air oven.

    • Photostability: Expose the stock solution to UV light (254 nm) in a photostability chamber.

  • Sample Collection and Neutralization: Withdraw aliquots at appropriate time points. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method.

Representative Stability-Indicating UPLC Method

A robust UPLC method is essential for separating this compound from its potential degradation products. The following is a representative method that would require validation.

ParameterSpecification
Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0.0
1.0
1.5
1.6
2.0
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 266 nm
Injection Volume 2 µL

Visualizations

Signaling Pathway of Entinostat

Entinostat selectively inhibits class I histone deacetylases (HDACs). This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis.

Entinostat_Pathway Entinostat Entinostat HDAC1_2_3 Class I HDACs (HDAC1, 2, 3) Entinostat->HDAC1_2_3 Inhibition Histones Histones HDAC1_2_3->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Acetylated_Histones->Histones Acetylation (HATs) Open_Chromatin Open Chromatin (Gene Transcription) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG Activation Proteins Tumor Suppressor Proteins TSG->Proteins Translation Cell_Cycle_Arrest Cell Cycle Arrest Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Proteins->Apoptosis

Figure 1. Mechanism of action of Entinostat.
Experimental Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a drug substance like this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (this compound) Stock_Solution Prepare Stock Solution DS->Stock_Solution Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization UPLC_Analysis Stability-Indicating UPLC Analysis Neutralization->UPLC_Analysis Data_Analysis Data Analysis & Impurity Profiling UPLC_Analysis->Data_Analysis

Figure 2. Forced degradation study workflow.

References

The Gold Standard: A Technical Guide to the Applications of Deuterated Standards in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount.[1] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards. By leveraging the subtle yet significant mass difference imparted by deuterium (B1214612) substitution, these standards have become an indispensable tool for enhancing the reliability and robustness of bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[1][2] This document will delve into the critical role of deuterated standards in mitigating matrix effects, their application in pharmacokinetic and metabolic studies, and provide detailed experimental protocols.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[1] This modification results in a compound that is chemically and physically almost identical to the analyte of interest but possesses a higher molecular weight.[3] This key characteristic allows it to be distinguished by a mass spectrometer while ideally co-eluting with the unlabeled analyte during chromatographic separation.

The fundamental principle behind their use is to serve as a reliable reference point that experiences the same analytical variabilities as the analyte. These variabilities can be introduced during sample extraction, injection into the analytical instrument, and the ionization process in the mass spectrometer. By adding a known concentration of the deuterated internal standard to the sample at the beginning of the workflow, any losses or variations affecting the analyte will also affect the internal standard to the same extent. This allows for accurate quantification based on the ratio of the analyte's signal to the internal standard's signal.

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a gold standard for quantitative bioanalysis.

Applications in Pharmacology

The applications of deuterated compounds in pharmacology are multifaceted, ranging from their use as internal standards to their development as therapeutic agents with improved pharmacokinetic profiles.

Quantitative Bioanalysis: The Gold Standard Internal Standard

In quantitative bioanalysis, especially using LC-MS, deuterated standards are widely considered the "gold standard" for internal standards. Their near-identical chemical behavior to the unlabeled analyte ensures they effectively track the analyte throughout the entire analytical process.

Mitigating Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample (e.g., plasma, urine) co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement. Because deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for accurate correction and more reliable quantification.

Correction for Sample Preparation Variability: The multi-step process of preparing a biological sample for analysis can introduce significant variability. Adding the deuterated internal standard at the initial stage of sample preparation ensures that it undergoes the same potential losses as the analyte during extraction and other handling steps. This maintains a constant analyte-to-internal standard ratio, leading to more precise and accurate results.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds are invaluable tools in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.

  • Tracking Metabolic Fate: By incorporating deuterium into a drug molecule, researchers can easily track its metabolic fate and identify its metabolites.

  • Improving Pharmacokinetic Analysis: Using deuterium as a tracer allows for more precise measurements of a drug's absorption, distribution, half-life, and elimination.

  • Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions where C-H bond cleavage is the rate-determining step. This phenomenon, known as the kinetic isotope effect, can be exploited to develop drugs with improved metabolic stability.

Deuterated Drugs: A Novel Therapeutic Strategy

The "deuterium switch" is a strategy where hydrogen atoms in an existing drug molecule are replaced with deuterium at sites vulnerable to metabolism. This can lead to a number of therapeutic advantages:

  • Improved Metabolic Stability: Slowing down the rate of metabolism can increase the drug's half-life and overall exposure.

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, which can improve patient compliance.

  • Enhanced Safety Profile: By minimizing the formation of potentially toxic metabolites, deuteration can improve a drug's safety profile.

A notable example is Austedo® (deutetrabenazine), the first FDA-approved deuterated drug, which is used to treat chorea associated with Huntington's disease.

Data Presentation

The use of deuterated internal standards significantly enhances the quality and reliability of bioanalytical data. The following tables summarize comparative data on the performance of deuterated versus analog internal standards and the pharmacokinetic improvements observed in deuterated drugs.

Internal Standard TypeMean Bias (%)Standard Deviation (%)Reference
Deuterated Internal Standard 102.34.5
Structural Analog Internal Standard 89.712.8
Table 1: Comparative Performance of Internal Standards for Kahalalide F Quantification. This table illustrates the improved accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.
DrugParameterImprovement vs. Non-deuteratedReference
Deutetrabenazine Half-life (t½)~2-fold increase
CmaxReduced
AUCSimilar
d9-methadone AUC5.7-fold increase
Cmax4.4-fold increase
ClearanceReduced (0.9 vs 4.7 L/h/kg)
Table 2: Pharmacokinetic Improvements of Deuterated Drugs. This table showcases the significant impact of deuteration on the pharmacokinetic profiles of therapeutic agents.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in pharmacological research. Below are representative protocols for sample preparation and in vivo pharmacokinetic studies.

Protocol 1: Protein Precipitation for LC-MS/MS Analysis

This protocol is a rapid method for removing the majority of proteins from a plasma sample.

Objective: To prepare a plasma sample for the quantification of an analyte using a deuterated internal standard.

Materials:

  • Plasma sample

  • Deuterated internal standard stock solution

  • Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold ACN with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for comparing the pharmacokinetic profiles of a deuterated and non-deuterated compound.

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for drug formulation (e.g., saline, PEG400)

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to housing conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of the test compound via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples using a validated LC-MS/MS method with an appropriate deuterated internal standard to determine the concentration of the parent drug at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

    • Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of deuterated standards in pharmacology.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject Sample Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Reporting Reporting of Concentration Quantification->Reporting Matrix_Effect_Compensation cluster_Without_IS Without Internal Standard cluster_With_Deuterated_IS With Deuterated Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Inaccurate_Quant Inaccurate Quantification Matrix_Effect->Inaccurate_Quant Analyte_and_IS_Signal Analyte & Deuterated IS Signals Shared_Matrix_Effect Shared Matrix Effect (Co-elution) Analyte_and_IS_Signal->Shared_Matrix_Effect Ratio_Calculation Ratio Calculation (Analyte/IS) Shared_Matrix_Effect->Ratio_Calculation Accurate_Quant Accurate Quantification Ratio_Calculation->Accurate_Quant Deuterium_Switch_Concept cluster_Parent_Drug Parent Drug (C-H bond) cluster_Deuterated_Drug Deuterated Drug (C-D bond) Parent_Drug Parent Drug Metabolism Rapid Metabolism (CYP450) Parent_Drug->Metabolism Metabolites Formation of Metabolites Metabolism->Metabolites Short_HalfLife Shorter Half-Life Metabolism->Short_HalfLife Deuterated_Drug Deuterated Drug Slowed_Metabolism Slowed Metabolism (Kinetic Isotope Effect) Deuterated_Drug->Slowed_Metabolism Reduced_Metabolites Reduced Metabolite Formation Slowed_Metabolism->Reduced_Metabolites Long_HalfLife Longer Half-Life Slowed_Metabolism->Long_HalfLife

References

The Role of Entinostat in Histone Deacetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entinostat is a synthetic benzamide (B126) derivative and a potent, orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs). By modulating the acetylation status of histones and other non-histone proteins, Entinostat plays a crucial role in epigenetic regulation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth overview of Entinostat's mechanism of action, its effects on signaling pathways, and detailed experimental protocols for its characterization.

Introduction to Entinostat and Histone Deacetylation

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails. This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting oncogenesis.

Entinostat is a class I selective HDAC inhibitor, primarily targeting HDAC1, HDAC2, and HDAC3.[1] Its inhibitory action leads to the accumulation of acetylated histones, a more relaxed chromatin state, and the re-expression of silenced genes, thereby exerting its anti-tumor effects.

Mechanism of Action of Entinostat

Entinostat's primary mechanism of action is the selective inhibition of class I HDAC enzymes. This selectivity is a key feature that distinguishes it from pan-HDAC inhibitors.[2] The inhibition of HDAC1, HDAC2, and HDAC3 by Entinostat leads to the hyperacetylation of histones, which in turn results in the transcriptional activation of a specific set of genes involved in cell cycle control, apoptosis, and differentiation.[3]

Beyond histones, Entinostat also affects the acetylation status of non-histone proteins, including transcription factors and signaling molecules, further contributing to its anti-cancer properties.[1]

Quantitative Data: In Vitro Efficacy of Entinostat

The inhibitory activity of Entinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.

HDAC IsoformIC50 (nM)Reference
HDAC1243[4]
HDAC2453[4]
HDAC3248[4]
HDAC IsoformIC50 (µM)Reference
HDAC10.51[5]
HDAC31.7[5]
Cell LineCancer TypeIC50 (nM)Reference
BON-1Neuroendocrine Tumor218[6]
NCI-H727Neuroendocrine Tumor315[6]
GOT1Neuroendocrine Tumor384[6]

Signaling Pathways Modulated by Entinostat

Entinostat has been shown to modulate several key signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers.[7][8] Entinostat has been shown to downregulate the phosphorylation of Akt, a key component of this pathway.[9] This inhibition can lead to decreased cell survival and proliferation.

PI3K_Akt_mTOR_Pathway Entinostat Entinostat HDAC1_3 HDAC1/3 Entinostat->HDAC1_3 inhibits p_Akt p-Akt Entinostat->p_Akt inhibits (downregulates phosphorylation) PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt Akt->p_Akt phosphorylates mTOR mTOR p_Akt->mTOR activates Proliferation Cell Proliferation & Survival p_Akt->Proliferation promotes mTOR->Proliferation promotes

Caption: Entinostat's inhibition of the PI3K/Akt/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and is often overactive in various cancers.[10][11] HDAC inhibitors, including Entinostat, have been shown to down-regulate EGFR expression by decreasing the stability of its mRNA.[12] This leads to the attenuation of downstream signaling cascades.

EGFR_Signaling_Pathway Entinostat Entinostat HDACs HDACs Entinostat->HDACs inhibits EGFR_mRNA EGFR mRNA Entinostat->EGFR_mRNA destabilizes HDACs->EGFR_mRNA stabilizes EGFR EGFR EGFR_mRNA->EGFR translates to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation promotes PI3K_Akt->Proliferation promotes

Caption: Entinostat's impact on the EGFR signaling pathway.

Immunomodulatory Effects

Entinostat has demonstrated significant immunomodulatory activities within the tumor microenvironment (TME). It can reprogram myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) from an immunosuppressive to an anti-tumor phenotype.[13][14] This shift enhances the efficacy of immune checkpoint inhibitors.

Immunomodulatory_Effects Entinostat Entinostat MDSC MDSCs (immunosuppressive) Entinostat->MDSC reprograms TAM_M2 TAMs (M2-like) (pro-tumor) Entinostat->TAM_M2 reprograms G_MDSC G-MDSCs (less suppressive) MDSC->G_MDSC phenotypic shift TME Tumor Microenvironment G_MDSC->TME TAM_M1 TAMs (M1-like) (anti-tumor) TAM_M2->TAM_M1 phenotypic shift TAM_M1->TME Immune_Response Anti-Tumor Immune Response TME->Immune_Response enhances HDAC_Inhibition_Assay_Workflow Start Start Prep_Entinostat Prepare serial dilutions of Entinostat Start->Prep_Entinostat Prep_Enzyme Prepare recombinant HDAC enzyme and fluorogenic substrate Start->Prep_Enzyme Mix Mix Entinostat and enzyme in a 96-well plate Prep_Entinostat->Mix Prep_Enzyme->Mix Incubate1 Incubate at 30°C Mix->Incubate1 Add_Substrate Add substrate to initiate reaction Incubate1->Add_Substrate Incubate2 Incubate at 30°C Add_Substrate->Incubate2 Stop Add developer solution to stop reaction and develop signal Incubate2->Stop Measure Measure fluorescence Stop->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Culture Culture and treat cells with Entinostat Start->Cell_Culture Histone_Extraction Histone extraction (e.g., acid extraction) Cell_Culture->Histone_Extraction Quantification Protein quantification (e.g., BCA assay) Histone_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-acetyl-H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analysis Image acquisition and band densitometry Detection->Analysis End End Analysis->End

References

Entinostat's Impact on Gene Expression and Cell Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Entinostat

Entinostat is an orally bioavailable, synthetic benzamide (B126) derivative that functions as a potent and selective inhibitor of class I and IV histone deacetylases (HDACs).[1] By targeting these specific HDACs, Entinostat plays a crucial role in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is a common feature in various cancers, leading to aberrant gene expression patterns that promote tumor growth and survival. Entinostat's mechanism of action involves the induction of histone hyperacetylation, which leads to a more relaxed chromatin structure, facilitating the transcriptional activation of a specific set of genes.[1] This ultimately results in the inhibition of cell proliferation, induction of terminal differentiation, and apoptosis.[1] This technical guide provides an in-depth overview of Entinostat's effects on gene expression and the cell cycle, complete with detailed experimental protocols and data presented for scientific and research applications.

Mechanism of Action: Selective HDAC Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of both histone and non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. Entinostat selectively inhibits class I HDACs (HDAC1 and HDAC3), which are often overexpressed in cancerous cells.[3] By inhibiting these enzymes, Entinostat increases the acetylation levels of histones, leading to a more open and transcriptionally active chromatin state.[3] This reactivation of tumor suppressor genes, which are often silenced in cancer, is a primary mechanism of Entinostat's anti-tumor activity.[3] Beyond its effects on histones, Entinostat also influences the acetylation status and function of various non-histone proteins, including transcription factors and signaling molecules, further contributing to its modulation of cellular processes.[3]

Effect on Gene Expression

Entinostat treatment leads to significant alterations in the gene expression profiles of cancer cells. A key target of Entinostat-mediated gene regulation is the cyclin-dependent kinase inhibitor p21 (CDKN1A). Multiple studies have demonstrated the upregulation of p21 expression following Entinostat treatment, which plays a crucial role in cell cycle arrest.[4][5] Conversely, Entinostat has been shown to downregulate the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.[4][6][7] Additionally, the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle, is often decreased following Entinostat administration.[5]

Quantitative Gene and Protein Expression Data

The following tables summarize the quantitative changes in gene and protein expression observed in various cancer cell lines after treatment with Entinostat.

Table 1: Fold Change in Gene Expression Post-Entinostat Treatment

GeneCell LineEntinostat ConcentrationTreatment DurationFold ChangeReference
p21 (CDKN1A)Hodgkin Lymphoma Cells2 µM72 hoursUpregulated[6][7]
Bcl-2Hodgkin Lymphoma Cells2 µM48-72 hoursDownregulated[6][7]
Bcl-xLHodgkin Lymphoma Cells2 µM48-72 hoursDownregulated[6][7]
CCND1 (Cyclin D1)B-cell Lymphoma Cells0.5 µM48 hoursDownregulated[4]

Table 2: Quantitative Changes in Protein Levels Post-Entinostat Treatment

ProteinCell LineEntinostat ConcentrationTreatment DurationChange in Protein LevelReference
p21B-cell Lymphoma Cells0.5 µM and 1 µM48 hoursUpregulation[4]
Cyclin D1B-cell Lymphoma Cells0.5 µM and 1 µM48 hoursDownregulation[4]
Bcl-xLB-cell Lymphoma Cells0.5 µM and 1 µM48 hoursDownregulation[4]
Acetylated Histone H3SCLC Cell LinesDose-dependentNot SpecifiedIncrease[5]

Effect on Cell Cycle

A predominant effect of Entinostat on cancer cells is the induction of cell cycle arrest, primarily at the G1/S checkpoint.[4] This is a direct consequence of the upregulation of the cell cycle inhibitor p21.[4] By halting cell cycle progression, Entinostat prevents the proliferation of cancerous cells. The extent of cell cycle arrest can be dose-dependent.[4]

Quantitative Cell Cycle Distribution Data

The table below presents the effects of Entinostat on the distribution of cells in different phases of the cell cycle.

Table 3: Effect of Entinostat on Cell Cycle Phase Distribution

Cell LineEntinostat ConcentrationTreatment Duration% Cells in G0/G1% Cells in S% Cells in G2/MReference
NHL Cell LinesDose-dependentNot SpecifiedIncreaseDecreaseNo significant change[4]
BT474 Breast Cancer≤ 1 µmol/L48 hoursStrong IncreaseNot SpecifiedNot Specified[8]
SUM190 Breast Cancer≤ 1 µmol/L48 hoursNot SpecifiedNot SpecifiedG2 arrest[8]

Signaling Pathways Modulated by Entinostat

Entinostat exerts its effects through the modulation of key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Entinostat has been shown to impact this pathway, contributing to its anti-cancer effects.

PI3K_Akt_mTOR_Pathway Entinostat Entinostat HDAC1_3 HDAC1/3 Entinostat->HDAC1_3 inhibition Acetylation Histone & Non-Histone Protein Acetylation HDAC1_3->Acetylation deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression PI3K PI3K Gene_Expression->PI3K regulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotion Apoptosis Apoptosis mTOR->Apoptosis inhibition

Entinostat's modulation of the PI3K/Akt/mTOR pathway.
STAT3 Signaling Pathway

The STAT3 signaling pathway is implicated in cell proliferation and survival. Entinostat can induce the acetylation of STAT3, which in turn affects its activity and downstream signaling.

STAT3_Pathway Entinostat Entinostat HDAC1_3 HDAC1/3 Entinostat->HDAC1_3 inhibition STAT3 STAT3 HDAC1_3->STAT3 deacetylation Acetylated_STAT3 Acetylated STAT3 STAT3->Acetylated_STAT3 acetylation Gene_Transcription Target Gene Transcription Acetylated_STAT3->Gene_Transcription altered regulation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation impacts Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Entinostat Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Flow_Cytometry_Workflow Cell_Prep Cell Culture & Entinostat Treatment Harvest Cell Harvesting Cell_Prep->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Staining Staining (Propidium Iodide & RNase A) Fixation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis (Cell Cycle Phases) Acquisition->Analysis RT_qPCR_Workflow Cell_Treatment Cell Culture & Entinostat Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change) qPCR->Data_Analysis

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Entinostat in Human Plasma using Entinostat-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entinostat is a selective inhibitor of Class I histone deacetylases (HDACs) that is under investigation for the treatment of various cancers. To support pharmacokinetic and pharmacodynamic studies, a robust and sensitive bioanalytical method is required for the quantification of Entinostat in biological matrices. This document provides a detailed protocol for the determination of Entinostat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Entinostat-d4 as a stable isotope-labeled internal standard.

Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase HPLC column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of Entinostat in human plasma. These data are based on a previously published method and are representative of the expected performance of this protocol.

Table 1: Calibration Curve for Entinostat in Human Plasma

ParameterValue
Calibration Range1 - 100 ng/mL
Regression ModelWeighted linear regression (1/concentration)
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy of the Method

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Lower Limit of Quantitation (LLOQ)1≤ 5.58< 11.4Not ReportedNot Reported
Low QC3≤ 5.58< 11.4Not ReportedNot Reported
Medium QC30≤ 5.58< 11.4Not ReportedNot Reported
High QC80≤ 5.58< 11.4Not ReportedNot Reported

%CV = Percent Coefficient of Variation; %RE = Percent Relative Error

Experimental Protocols

1. Materials and Reagents

2. Preparation of Stock and Working Solutions

  • Entinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Entinostat in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Entinostat Working Solutions: Prepare serial dilutions of the Entinostat stock solution with 50% methanol in water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma sample, calibration standard, or QC, add 200 µL of the this compound internal standard working solution (10 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnPhenyl-SB (75 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A10 mM Ammonium formate in water
Mobile Phase BMethanol
GradientIsocratic: 55% B
Flow Rate0.8 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry (MS)

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsSee Table 3
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas20 psi
Collision Gas6 psi
Nebulizer Gas (GS1)50 psi
Turbo Gas (GS2)50 psi

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Entinostat377.2194.1
This compound381.2198.1

Note: The exact MRM transitions for this compound may vary depending on the position of the deuterium (B1214612) labels. The proposed transition assumes the labels are on the pyridine (B92270) ring.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample/Standard/QC is_addition Add 200 µL this compound (IS) in Acetonitrile plasma->is_addition vortex1 Vortex (1 min) is_addition->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection hplc HPLC Separation (Phenyl-SB column, Isocratic) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quantification Quantification (Peak Area Ratio vs. Concentration) ms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Entinostat.

hdac_inhibition_pathway cluster_chromatin Chromatin Remodeling cluster_cellular_effects Cellular Effects entinostat Entinostat hdac HDAC1/2/3 entinostat->hdac Inhibition acetyl_histones Acetylated Histones histones Histones histones->acetyl_histones HAT acetyl_histones->histones HDAC chromatin Relaxed Chromatin acetyl_histones->chromatin gene_expression Altered Gene Expression chromatin->gene_expression cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis Apoptosis gene_expression->apoptosis differentiation Differentiation gene_expression->differentiation

Caption: Signaling pathway of Entinostat as an HDAC inhibitor.

Quantitative Analysis of Entinostat in Human Plasma Using Entinostat-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AN-001

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Entinostat in human plasma. The method utilizes Entinostat-d4, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision, correcting for variability during sample preparation and analysis.[1][2] Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Entinostat.

Introduction

Entinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[3] By modulating the acetylation of histones and other proteins, Entinostat can reactivate tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells, making it a promising agent in oncology.[3][4][5][6] To support its clinical development and use, a reliable and validated bioanalytical method for the quantification of Entinostat in biological matrices is essential.

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in LC-MS/MS-based bioanalysis.[1][2] The nearly identical physicochemical properties of the analyte and the IS ensure they behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for potential variations.[1] This application note provides a detailed protocol for the quantitative analysis of Entinostat in human plasma using this compound as the internal standard.

Signaling Pathway of Entinostat

Entinostat exerts its anti-cancer effects by inhibiting class I HDAC enzymes. This inhibition leads to an increase in the acetylation of histone proteins, resulting in a more relaxed chromatin structure. This open chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p27.[3][5] The expression of these genes can halt cell cycle progression and induce apoptosis, thereby inhibiting cancer cell proliferation.[3][4][5]

Entinostat_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Entinostat Entinostat HDAC1_3_cyt HDAC1/3 Entinostat->HDAC1_3_cyt Enters Cell & Nucleus HDAC1_3_nuc HDAC1/3 Entinostat->HDAC1_3_nuc Inhibition HDAC1_3_cyt->HDAC1_3_nuc Histones Histones (acetylated/deacetylated) HDAC1_3_nuc->Histones Deacetylation DNA DNA (Chromatin) Histones->DNA Regulates Chromatin Structure TSG Tumor Suppressor Genes (e.g., p21, p27) DNA->TSG Transcription Proteins Proteins (e.g., p21, p27) TSG->Proteins Translation CellCycle Cell Cycle Arrest Proteins->CellCycle Apoptosis Apoptosis Proteins->Apoptosis

Caption: Entinostat inhibits HDAC1/3, leading to gene expression changes that promote cell cycle arrest and apoptosis.

Experimental Protocols

Materials and Reagents
  • Entinostat (purity ≥ 98%)

  • This compound (purity ≥ 98%, isotopic purity ≥ 99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)

  • Analytical column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Entinostat and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Entinostat by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol
  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method
ParameterCondition
LC System
ColumnACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsCompound
Entinostat
This compound
Ion Source Temp.550°C
Dwell Time100 ms

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of Entinostat from plasma samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound in ACN, 150 µL) Plasma->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC LC Separation (C18 Column, Gradient) Injection->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve (Linear Regression) Ratio->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of Entinostat in plasma by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the representative performance characteristics of the described method, based on typical validation results for similar bioanalytical assays.[7][8]

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ± 9.0%
Matrix Effect (%CV) < 15%
Recovery (%) > 85%

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Entinostat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the assay. The simple protein precipitation sample preparation method allows for high-throughput analysis. This method is well-suited for supporting pharmacokinetic and clinical studies of Entinostat.

References

Application Notes and Protocols for Entinostat-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Entinostat-d4 as an internal standard (IS) in the quantitative bioanalysis of Entinostat. The following protocols and recommendations are designed to assist in the development of robust and reliable analytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Entinostat is a selective inhibitor of class I histone deacetylases (HDACs) investigated for its therapeutic potential in various cancers. Accurate quantification of Entinostat in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2] this compound, being chemically identical to Entinostat, co-elutes and experiences similar matrix effects, thereby ensuring high accuracy and precision in quantitative assays.[2]

Determining the Optimal Concentration of this compound

The concentration of the internal standard is a critical parameter in bioanalytical method development. While there is no single universal concentration, a systematic approach should be taken to determine the optimal concentration for a specific assay. The goal is to select a concentration that provides a consistent and robust signal in the mass spectrometer across all samples, including calibration standards, quality controls (QCs), and unknown study samples.[3]

A common and recommended practice is to set the internal standard concentration within the range of the analyte's calibration curve. More specifically, a concentration that is approximately one-third to one-half of the upper limit of quantification (ULOQ) for Entinostat is often a suitable starting point.[4] This ensures that the IS response is significant enough to be accurately measured without saturating the detector and that it provides a stable reference for the varying concentrations of the analyte.

Quantitative Data Summary

The following table provides a hypothetical, yet representative, example of calibration curve standards for Entinostat with a corresponding recommended concentration for the this compound internal standard. The optimal concentration for this compound should be determined experimentally during method development.

Analyte (Entinostat) Concentration (ng/mL)Internal Standard (this compound) Concentration (ng/mL)MatrixAnalytical Method
1 (LLOQ)100Human PlasmaLC-MS/MS
5100Human PlasmaLC-MS/MS
25100Human PlasmaLC-MS/MS
100100Human PlasmaLC-MS/MS
250100Human PlasmaLC-MS/MS
500100Human PlasmaLC-MS/MS
800100Human PlasmaLC-MS/MS
1000 (ULOQ)100Human PlasmaLC-MS/MS

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Experimental Protocols

This section outlines a detailed protocol for the preparation of stock solutions and the subsequent steps for sample analysis using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Entinostat and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Entinostat and this compound reference standards.

    • Dissolve each standard in 1 mL of an appropriate organic solvent (e.g., methanol (B129727) or DMSO) to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C or as recommended by the supplier.

  • Entinostat Intermediate and Working Standard Solutions:

    • Prepare a series of intermediate and working standard solutions by serially diluting the Entinostat stock solution with the appropriate solvent (e.g., 50% methanol in water). These solutions will be used to spike into the blank biological matrix to create the calibration curve standards.

  • This compound Internal Standard Spiking Solution:

    • Based on the expected concentration range of Entinostat in the study samples, prepare a working solution of this compound. For example, to achieve a final concentration of 100 ng/mL in the sample, a spiking solution of 1 µg/mL can be prepared. The volume of the spiking solution added to the sample should be kept minimal (e.g., 10 µL into 100 µL of plasma) to avoid significant dilution of the sample.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.

  • Aliquoting:

    • In a microcentrifuge tube, add 100 µL of the biological sample (calibrator, quality control, or unknown).

  • Internal Standard Spiking:

    • Add 10 µL of the this compound internal standard spiking solution to each tube.

    • Vortex briefly to ensure thorough mixing.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (B52724) (or another suitable organic solvent) to each tube to precipitate the proteins.

    • Vortex vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions for LC-MS/MS analysis. These parameters should be optimized for the specific instrument and column used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to ensure the separation of Entinostat from potential interferences and to achieve a good peak shape.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions: Determine the optimal precursor-to-product ion transitions for both Entinostat and this compound by infusing the individual standard solutions into the mass spectrometer.

Data Analysis
  • Peak Integration: Integrate the peak areas for the selected SRM transitions of both Entinostat and this compound.

  • Peak Area Ratio Calculation: Calculate the peak area ratio of the analyte (Entinostat) to the internal standard (this compound) for each sample.

  • Calibration Curve Construction: Plot the peak area ratio against the nominal concentration of the Entinostat calibration standards.

  • Quantification: Determine the concentration of Entinostat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_analyte Entinostat Stock (1 mg/mL) working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is This compound Stock (1 mg/mL) working_is IS Spiking Solution stock_is->working_is spike_is Spike with this compound IS working_is->spike_is sample Biological Sample (100 µL) sample->spike_is precipitate Protein Precipitation spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for Entinostat quantification using this compound.

Signaling Pathway Context (Illustrative)

While the primary focus of this document is the analytical methodology, it is important to remember the biological context of Entinostat as an HDAC inhibitor. The following diagram illustrates a simplified representation of the general mechanism of action of HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Structure HDAC HDAC Acetyl Acetyl Group HAT HAT Histone Histone Tail (Lysine) HAT->Histone Acetylation Histone->HDAC Deacetylation DNA DNA Gene Gene Expression DNA->Gene Leads to TF Transcription Factors TF->DNA Binds to DNA Protein Tumor Suppressor Proteins Gene->Protein Translation Entinostat Entinostat Entinostat->HDAC Inhibits Apoptosis Apoptosis Protein->Apoptosis Induces

Caption: Mechanism of HDAC inhibition by Entinostat.

References

Application Notes and Protocols for Entinostat-d4 Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Entinostat is a selective inhibitor of class I histone deacetylases (HDACs) investigated for its therapeutic potential in various cancers. Entinostat-d4, a deuterated analog of Entinostat, serves as an ideal internal standard for quantitative bioanalytical studies due to its similar chemical and physical properties to the parent drug, and its distinct mass-to-charge ratio (m/z) which allows for accurate quantification using mass spectrometry. This document provides detailed application notes and protocols for the sample preparation of this compound from biological matrices, primarily human plasma, for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction are designed for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The selection of a sample preparation technique is critical for achieving accurate and reproducible results in bioanalysis. The following table summarizes expected quantitative data for the different methods described in this document. These values are based on published data for Entinostat and other similar histone deacetylase inhibitors.

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery > 90%85-105%> 95%
Matrix Effect ModerateLowMinimal
Precision (%RSD) < 15%< 15%< 10%
Accuracy (%RE) ± 15%± 15%± 10%
Lower Limit of Quantification (LLOQ) ~1 ng/mL~1 ng/mL~0.5 ng/mL

Experimental Protocols

The following are detailed protocols for the preparation of plasma samples containing this compound for LC-MS analysis.

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing the bulk of proteins from biological samples. Acetonitrile (B52724) is a commonly used solvent for this purpose.

Materials:

  • Human plasma containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Protocol:

  • Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of ACN to plasma is crucial for efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains this compound, and transfer it to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS system.

start Start: Plasma Sample (100 µL) add_acn Add Acetonitrile (300 µL) start->add_acn vortex Vortex (30 seconds) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Materials:

  • Human plasma containing this compound

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Autosampler vials

Protocol:

  • Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of methyl tert-butyl ether (MTBE) to the plasma sample.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of this compound into the organic phase.

  • Centrifuge the tube at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS analysis.

start Start: Plasma Sample (100 µL) add_mtbe Add MTBE (600 µL) start->add_mtbe vortex Vortex (2 minutes) add_mtbe->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis start Start: Condition SPE Cartridge load Load Plasma Sample (100 µL) start->load wash Wash Cartridge load->wash elute Elute with NH4OH in Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in 100 µL dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Entinostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the separation and quantification of Entinostat (B1683978), a selective class I histone deacetylase (HDAC) inhibitor, using reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection. The described method is applicable for the analysis of Entinostat in bulk drug substance and pharmaceutical dosage forms. Additionally, a bioanalytical method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantification of Entinostat in plasma is presented, along with a strategy for chiral separation.

Introduction

Entinostat (MS-275) is a benzamide-containing HDAC inhibitor that selectively targets class I HDACs (HDAC1, HDAC2, and HDAC3)[1][2]. It is under investigation for the treatment of various cancers, often in combination with other therapies[3][4][5]. Accurate and reliable analytical methods are crucial for the quality control of Entinostat drug products and for pharmacokinetic studies in drug development. Liquid chromatography is a powerful technique for the separation and quantification of pharmaceutical compounds. This application note details optimized HPLC and UPLC-MS/MS methods for Entinostat analysis.

HPLC Method for Purity and Assay of Bulk Drug Substance

This method is suitable for determining the purity and assay of Entinostat in bulk pharmaceutical ingredients.

Experimental Protocol

Chromatographic Conditions:

ParameterValue
Instrument HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 10-90% B over 15 min, 90% B for 5 min, 10% B for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Sample Preparation Dissolve 1 mg/mL of Entinostat in Methanol

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 6 Injections ≤ 2.0%
Data Presentation

Table 1: Representative System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.25600
28.5112567891.25650
38.5312512341.35580
48.5212589011.25620
58.5112555551.35590
68.5212573451.25630
Mean 8.5212556911.255612
%RSD 0.09%0.22%--

UPLC-MS/MS Bioanalytical Method for Entinostat in Human Plasma

This method is designed for the sensitive and selective quantification of Entinostat in human plasma, suitable for pharmacokinetic studies.

Experimental Protocol

Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 3 min, hold at 95% B for 1 min, return to 5% B for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Entinostat: m/z 377.2 → 148.1 (Example transition, requires optimization)
Internal Standard To be determined based on availability
Data Presentation

Table 2: Representative Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Recovery > 85%

Strategy for Chiral Separation of Entinostat

As Entinostat possesses a chiral center, the separation of its enantiomers is important for pharmaceutical development. A direct approach using a chiral stationary phase (CSP) is recommended.

Experimental Protocol for Chiral Method Development
  • Column Screening: Screen a variety of chiral stationary phases, such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns.

  • Mobile Phase Optimization: Evaluate different mobile phase compositions. For normal-phase chromatography, use mixtures of hexane/isopropanol or hexane/ethanol. For reverse-phase chromatography, use mixtures of water/acetonitrile or water/methanol with additives like acids or bases to improve peak shape and resolution.

  • Temperature Optimization: Vary the column temperature to influence the thermodynamics of the chiral recognition and improve separation.

Table 3: Example Chiral Screening Conditions

CSP ColumnMobile PhaseFlow Rate (mL/min)Detection
Chiralcel OD-HHexane:Isopropanol (80:20)1.0UV at 280 nm
Chiralpak AD-HHexane:Ethanol (90:10)1.0UV at 280 nm
Astec CHIROBIOTIC VMethanol + 0.1% Acetic Acid0.5UV at 280 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample precip Protein Precipitation (Acetonitrile + IS) start->precip Add vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge evap Evaporate Supernatant centrifuge->evap recon Reconstitute evap->recon inject Inject into UPLC recon->inject sep Chromatographic Separation (C18 Column) inject->sep detect MS/MS Detection (MRM Mode) sep->detect integrate Peak Integration detect->integrate quant Quantification (Standard Curve) integrate->quant report Generate Report quant->report chiral_method_dev cluster_columns Chiral Stationary Phases cluster_params Parameters start Racemic Entinostat Standard screen Column Screening start->screen poly Polysaccharide-based screen->poly macro Macrocyclic Glycopeptide screen->macro pka Pirkle-type screen->pka optim Optimization poly->optim macro->optim pka->optim mp Mobile Phase Composition optim->mp temp Temperature optim->temp flow Flow Rate optim->flow final Validated Chiral Method mp->final temp->final flow->final

References

Application Notes and Protocols for the Detection of Entinostat-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Entinostat and its deuterated internal standard, Entinostat-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Entinostat (MS-275) is a selective inhibitor of class I histone deacetylases (HDACs) that is being investigated for the treatment of various cancers. Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic and pharmacodynamic studies during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it corrects for matrix effects and variability in sample processing. This document outlines the key parameters and a detailed protocol for the detection and quantification of Entinostat using this compound as an internal standard.

Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of Entinostat and this compound. These parameters are a starting point and may require further optimization based on the specific instrumentation used. The ionization mode is typically positive electrospray ionization (ESI+).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Entinostat377.2108.1[To be optimized][To be optimized]
This compound381.2108.1[To be optimized][To be optimized]

Note: The molecular weight of Entinostat is 376.4 g/mol and this compound is 380.4 g/mol . The precursor ions correspond to the [M+H]+ adducts. The product ion at m/z 108.1 corresponds to the pyridin-3-ylmethyl fragment, which is not expected to contain any deuterium (B1214612) atoms in this compound, thus the product ion is the same for both compounds. Collision energy and cone voltage require empirical optimization on the specific mass spectrometer being used.

Experimental Protocols

This section details a typical experimental protocol for the analysis of Entinostat and this compound in a biological matrix such as human plasma.

Materials and Reagents
  • Entinostat (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Entinostat from plasma samples.

  • Spike Internal Standard: To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex: Briefly vortex the samples to ensure thorough mixing.

  • Add Precipitation Solvent: Add 300 µL of cold acetonitrile to each sample.

  • Vortex: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical liquid chromatography conditions for the separation of Entinostat.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Mass Spectrometry Conditions

The mass spectrometer should be set up to perform Multiple Reaction Monitoring (MRM) in positive ion mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions As specified in the table in Section 2.

Diagrams

Experimental Workflow

experimental_workflow sample Plasma Sample is_spike Spike with This compound (IS) sample->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound detection.

Signaling Pathway (Simplified Mechanism of Action)

signaling_pathway entinostat Entinostat hdac HDAC1/3 entinostat->hdac Inhibits histones Histones hdac->histones Deacetylates acetylation Histone Acetylation (Increased) histones->acetylation chromatin Chromatin Relaxation acetylation->chromatin gene Gene Transcription (e.g., Tumor Suppressors) chromatin->gene effect Anti-tumor Effects gene->effect

Caption: Simplified mechanism of action of Entinostat.

Application Notes and Protocols for the Use of Entinostat-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (B1683978) is a potent and selective, orally bioavailable inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, Entinostat leads to the hyperacetylation of histones and other non-histone proteins, resulting in the modulation of gene expression.[1] This epigenetic modification can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3] Entinostat has shown promising anti-tumor activity in both preclinical models and clinical trials, especially in combination with other anti-cancer therapies.[4]

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Accurate and robust bioanalytical methods are essential for these studies. The use of a stable isotope-labeled internal standard, such as Entinostat-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The deuterated analog co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to compensate for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[6][7]

These application notes provide detailed protocols for the use of this compound as an internal standard in preclinical and clinical pharmacokinetic studies of Entinostat.

Data Presentation

Preclinical Pharmacokinetic Parameters of Entinostat in Mice

The following table summarizes the pharmacokinetic parameters of Entinostat in non-tumor-bearing female SCID mice following twice-daily oral administration of 2.5 mg/kg for 3.5 days.[4]

ParameterValueUnit
Cmax (Maximum Plasma Concentration)569.4ng/mL
Tmax (Time to Maximum Concentration)0.25h
AUC0-12h (Area Under the Curve)435.6h*ng/mL

Data from a study in C.B.17SC scid-/- female mice. Blood samples were collected after the 7th dose.[4]

Clinical Pharmacokinetic Parameters of Entinostat in Human Patients

The following table presents a summary of key pharmacokinetic parameters of Entinostat observed in human clinical trials.

DoseCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (t½) (h)Reference
3 mg/week10.3 ± 3.14.0 (2.0-8.0)689 ± 23185.3 ± 25.1Phase I Study in Chinese Patients
5 mg/week18.2 ± 5.96.0 (2.0-12.0)1200 ± 41192.6 ± 36.4Phase I Study in Chinese Patients
7 mg/week25.9 ± 8.78.0 (4.0-12.0)1750 ± 623105.1 ± 41.2Phase I Study in Chinese Patients

Data are presented as mean ± standard deviation, with Tmax presented as median (range). These values were obtained from a study in Chinese postmenopausal women with hormone receptor-positive metastatic breast cancer.[4]

Experimental Protocols

Bioanalytical Method for Quantification of Entinostat in Plasma using LC-MS/MS

This protocol describes a general method for the quantification of Entinostat in plasma using this compound as an internal standard. The method is based on established protocols for other small molecule inhibitors and deuterated internal standards.[8][9][10]

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL polypropylene (B1209903) tube, add 50 µL of plasma sample (calibrator, quality control, or unknown).

  • Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.

  • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge at 1,000 x g for 2 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3-5 minutes is a good starting point.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Entinostat: The precursor ion will be the protonated molecule [M+H]+. The product ion will be a characteristic fragment.

      • This compound: The precursor ion will be the protonated deuterated molecule [M+d4+H]+. The product ion should ideally be the same fragment as the non-deuterated Entinostat to ensure similar fragmentation behavior.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum signal intensity.

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Preclinical Pharmacokinetic Study Design (Rodent Model)

This protocol outlines a general design for a preclinical pharmacokinetic study in mice.[3][4]

1. Animals and Dosing

  • Species: Male or female mice (e.g., CD-1, C57BL/6, or an appropriate disease model).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Formulation: Prepare Entinostat in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).[4]

    • Route of Administration: Oral gavage (p.o.) or intravenous (i.v.) injection.

    • Dose Level: Based on previous efficacy and toxicology studies.

2. Sample Collection

  • Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

3. Data Analysis

  • Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

Signaling Pathway of Entinostat

Entinostat_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC1/HDAC3 Histones Histone Proteins HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin DNA DNA DNA->Chromatin OpenChromatin Relaxed Chromatin (Gene Transcription) DNA->OpenChromatin AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21, p27) OpenChromatin->TSG Transcription CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis Entinostat Entinostat Entinostat->HDAC Inhibition

Caption: Mechanism of action of Entinostat as an HDAC inhibitor.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Entinostat Dosing (Oral or IV) Sampling Blood Sample Collection (Time Course) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Spike Spike with This compound (IS) Plasma->Spike Extraction Protein Precipitation & Sample Cleanup Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Analyte/IS Ratio) Analysis->Quant PK_Calc Pharmacokinetic Parameter Calculation Quant->PK_Calc

Caption: Workflow for a typical pharmacokinetic study using this compound.

References

Application Note: Quantitative Analysis of Entinostat in Human Plasma by LC-MS/MS using Entinostat-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the quantification of Entinostat in human plasma samples. The method utilizes a simple and rapid protein precipitation extraction followed by analysis using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Entinostat-d4 is employed as the internal standard (IS) to ensure accuracy and precision. The described method is highly selective and sensitive, suitable for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Introduction

Entinostat is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs) that is being investigated for the treatment of various cancers.[1] To support clinical development, a robust and reliable bioanalytical method for the determination of Entinostat concentrations in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments. This application note describes a validated LC-MS/MS method for the accurate and precise quantification of Entinostat in human plasma, using its deuterated analog, this compound, as the internal standard.

Experimental

Materials and Reagents
  • Entinostat and this compound reference standards were obtained from a commercial supplier.

  • HPLC-grade acetonitrile (B52724) and methanol (B129727) were purchased from a reputable chemical supplier.

  • Formic acid (reagent grade, ≥98%) was used.

  • Human plasma (with K2EDTA as anticoagulant) was sourced from an accredited biobank.

  • All other chemicals and reagents were of analytical grade.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis.

LC-MS/MS Conditions

The following LC-MS/MS parameters were optimized for the separation and detection of Entinostat and this compound.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramOptimized for separation of Entinostat and this compound

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Analyte Precursor Ion (m/z)
Entinostat377.2
This compound (IS)381.2
Dwell Time200 ms
Collision GasArgon
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Entinostat and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL for the calibration curve and at low, medium, and high concentrations for the QCs.

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of Entinostat and this compound from plasma samples.

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Table 3: Calibration Curve Parameters

ParameterResult
Concentration Range0.5 - 500 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x²
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high).

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low1.5≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Medium75≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
High400≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Recovery and Matrix Effect

The extraction recovery of Entinostat and the matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low1.5Consistent and reproducibleMinimal
Medium75Consistent and reproducibleMinimal
High400Consistent and reproducibleMinimal

Signaling Pathway and Workflow Diagrams

Entinostat_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Entinostat Action cluster_2 Cellular Outcomes HDACs Histone Deacetylases (Class I) Histones Histones HDACs->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation HATs Chromatin Chromatin Structure Acetylation->Chromatin Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation Entinostat Entinostat Entinostat->HDACs Inhibition

Caption: Mechanism of action of Entinostat.

Bioanalytical_Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis Sample_Collection Plasma Sample Collection Thawing Sample Thawing Sample_Collection->Thawing Aliquoting Aliquoting Thawing->Aliquoting IS_Spiking Internal Standard Spiking Aliquoting->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Vortexing Vortexing Protein_Precipitation->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing LC_MS_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Entinostat quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Entinostat in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for supporting clinical trials and pharmacokinetic studies. The use of a deuterated internal standard ensures the accuracy and precision of the results. This validated method can be readily implemented in a bioanalytical laboratory for the routine analysis of Entinostat.

References

Application Notes: The Use of Entinostat-d4 in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Entinostat (B1683978) (also known as MS-275 or SNDX-275) is an orally bioavailable, synthetic benzamide (B126) derivative that acts as a potent and selective inhibitor of class I and IV histone deacetylases (HDACs).[1][2] By inhibiting HDAC enzymes, particularly HDAC1 and HDAC3, Entinostat leads to the accumulation of acetylated histones.[3] This alters chromatin structure, allowing for the transcriptional activation of previously silenced genes, including tumor suppressor genes.[3][4] The downstream effects in cancer cells include the inhibition of cell proliferation, induction of cell cycle arrest, terminal differentiation, and apoptosis.[1][4][5]

Entinostat-d4 is the deuterated form of Entinostat. In experimental settings, deuterated compounds are primarily used as internal standards for mass spectrometry-based quantification in pharmacokinetic (PK) and pharmacodynamic (PD) studies due to their mass shift. For in vitro experiments focusing on the biological mechanism of action in cancer cell lines, this compound is expected to exhibit identical biological activity to its non-deuterated counterpart, Entinostat. These application notes provide an overview of the quantitative effects of Entinostat and detailed protocols for its use in cancer cell line research.

Mechanism of Action

Entinostat selectively inhibits class I (HDAC1, 2, 3) and class IV (HDAC11) enzymes.[1] This inhibition prevents the removal of acetyl groups from the lysine (B10760008) residues of histones, leading to histone hyperacetylation.[1] An "open" chromatin structure results, which facilitates the transcription of various cancer-associated genes.[1][3] Key outcomes include the upregulation of cyclin-dependent kinase inhibitors like p21, which leads to cell cycle arrest, and the downregulation of anti-apoptotic proteins such as Bcl-xL and XIAP, promoting apoptosis.[5][6][7] This multifaceted mechanism makes Entinostat a subject of extensive research, both as a monotherapy and in combination with other anticancer agents.[3][8]

entinostat This compound hdac HDACs (Class I & IV) entinostat->hdac Inhibits histones_acetylated Acetylated Histones (Relaxed Chromatin) entinostat->histones_acetylated Promotes histones_deacetylated Deacetylated Histones (Condensed Chromatin) hdac->histones_deacetylated Maintains gene_silencing Tumor Suppressor Gene Silencing histones_deacetylated->gene_silencing Leads to gene_expression Tumor Suppressor Gene Expression (e.g., p21) histones_acetylated->gene_expression Allows apoptosis_gene Anti-Apoptotic Gene Expression (e.g., Bcl-xL) histones_acetylated->apoptosis_gene Downregulates cell_cycle_arrest Cell Cycle Arrest (G1/G2 Phase) gene_expression->cell_cycle_arrest Induces apoptosis Apoptosis apoptosis_gene->apoptosis Inhibits cell_cycle_arrest->apoptosis Can lead to

Caption: Mechanism of action of this compound.

Quantitative Data from In Vitro Studies

The anti-proliferative and pro-apoptotic effects of Entinostat have been quantified across various cancer cell lines. The data below is compiled from multiple studies and showcases its potency.

Table 1: IC50 Values of Entinostat in Cancer Cell Lines

Cell Line TypeCancer TypeIC50 ValueExposure TimeReference
VariousB-cell Lymphoma0.5 - 1.0 µM72 hours[5]
Rh10, Rh18, etc.Rhabdomyosarcoma280 - 1300 nM96 hours[9]
HD-LM2, L-428, KM-H2Hodgkin LymphomaSub- to lower µM range72 hours[6]
SCLC cell panelSmall Cell Lung CancerVaries (synergy focused)72 hours[10][11]
U937, HL-60, etc.Leukemia & Lymphoma~1.0 µM (antiproliferative)Not Specified[12][13]

Table 2: Entinostat's Effect on Cell Fate and Protein Expression

Cell Line(s)Effect MeasuredConcentrationDurationResultReference
DLD-1, WiDrApoptosis5 - 10 µMNot SpecifiedSignificant increase in early and late apoptosis.[14]
B-cell LymphomaCell CycleDose-dependentNot SpecifiedIncrease in G1 phase, decrease in S phase.[5]
B-cell LymphomaProtein ExpressionNot SpecifiedNot SpecifiedDecreased Bcl-xL, Induced p21.[5][7]
TC-71, CHLA-258Cell CycleVaries24 - 48 hoursG0/G1 or G2/M arrest.[15]
TC-71, CHLA-258Protein ExpressionVaries24 hoursUpregulation of p21, downregulation of Cyclin D1.[15]
Hodgkin LymphomaProtein Expression0.1 - 1.0 µM48 hoursDownregulation of XIAP, Bcl-2, Bcl-xL; Caspase 9/3 cleavage.[6]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are standard protocols for assessing the effects of this compound in cancer cell lines.

Cell Viability / Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Measurement & Analysis prep Prepare serial dilutions of this compound seed Seed cells in a 96-well plate treat Add drug dilutions to cells (include vehicle control) seed->treat incubate Incubate for desired time (e.g., 72 hours) add_reagent Add viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure signal (Luminescence/Fluorescence) add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: Workflow for a cell viability assay.

Protocol:

  • Cell Seeding: Seed 5,000-10,000 live cells per well in a 96-well plate and allow them to adhere overnight.[10]

  • Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO) must be included.[16]

  • Treatment: Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[10]

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) or Calcein AM to each well according to the manufacturer's protocol.[5][9]

  • Data Acquisition: After a short incubation with the reagent, measure the luminescence or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

start Seed cells in 6-well plates and treat with this compound harvest Harvest cells (trypsinize), wash with PBS start->harvest fix Fix cells in cold 70% ethanol (B145695) (on ice for 30 min) harvest->fix stain Wash and resuspend cells in Propidium (B1200493) Iodide (PI) staining solution with RNase A fix->stain incubate Incubate in the dark (e.g., 15-30 min) stain->incubate analyze Analyze by flow cytometry to determine DNA content (G0/G1, S, G2/M phases) incubate->analyze

Caption: Workflow for cell cycle analysis.

Protocol:

  • Cell Treatment: Seed approximately 5 x 10^5 cells in 6-well plates and treat with the desired concentration of this compound (and a vehicle control) for 24-48 hours.[10]

  • Harvesting: Harvest the cells, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and add dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.[10]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a propidium iodide (PI) solution containing RNase A.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins (e.g., p21, Bcl-xL, acetylated histones) following treatment with this compound.

start Treat cells with this compound and harvest lysis Lyse cells in RIPA buffer with protease inhibitors start->lysis quantify Quantify protein concentration (e.g., BCA Protein Assay) lysis->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a nitrocellulose or PVDF membrane sds_page->transfer block Block membrane with BSA or non-fat milk transfer->block antibodies Incubate with primary antibody, then HRP-conjugated secondary antibody block->antibodies detect Detect signal using chemiluminescence (ECL) antibodies->detect

Caption: Workflow for Western Blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., 5 x 10^5 in a 6-well plate) with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[10]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 10-20 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p21, anti-Bcl-xL, anti-acetyl-Histone H3) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control like β-actin should be used to ensure equal protein loading.[15]

References

Application Notes: In Vitro Experimental Design with Entinostat-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Entinostat is a synthetic benzamide (B126) derivative that acts as a potent and selective inhibitor of class I (HDAC1, HDAC2, HDAC3) and class IV (HDAC11) histone deacetylases (HDACs).[1][2] By inhibiting these enzymes, Entinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[2][3] This epigenetic modulation allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest, terminal differentiation, and apoptosis in cancer cells.[1] Entinostat-d4 is a deuterated form of Entinostat. For the purposes of assessing biological activity in the in vitro assays described herein, it is expected to exhibit identical mechanistic and potency characteristics to its non-deuterated counterpart. The deuterated form is typically employed as an internal standard in mass spectrometry-based pharmacokinetic analyses.

These application notes provide detailed protocols for key in vitro experiments to characterize the biological effects of this compound on cancer cells.

Mechanism of Action: Signaling Pathway

Entinostat exerts its anti-cancer effects by inhibiting class I HDACs. This action prevents the removal of acetyl groups from histone proteins, leading to hyperacetylation. The increased acetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with negatively charged DNA. Consequently, the condensed chromatin (heterochromatin) relaxes into a more open state (euchromatin), making genes accessible to transcription factors. This process leads to the expression of tumor suppressor genes that govern critical cellular processes such as cell cycle progression and apoptosis.

Entinostat_Pathway entinostat This compound hdac Class I HDACs (HDAC1, 2, 3) entinostat->hdac histones_a Histones (Acetylated) histones_d Histones (Deacetylated) histones_a->histones_d chromatin_o Open Chromatin (Transcriptional Activation) histones_d->hdac chromatin_c Condensed Chromatin (Transcriptional Repression) tsg Tumor Suppressor Genes (e.g., p21) arrest Cell Cycle Arrest (G1) apoptosis Apoptosis Cell_Viability_Workflow start 1. Seed Cells treat 2. Treat with this compound (Dose-Response) start->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate reagent 4. Add Viability Reagent (MTT or CellTiter-Glo) incubate->reagent incubate2 5. Incubate (per reagent protocol) reagent->incubate2 read 6. Measure Signal (Absorbance or Luminescence) incubate2->read analyze 7. Analyze Data (Calculate IC50) read->analyze Western_Blot_Workflow start 1. Treat Cells with This compound extract 2. Histone Extraction (Acid Extraction) start->extract quantify 3. Protein Quantification (BCA or Bradford Assay) extract->quantify sds 4. SDS-PAGE quantify->sds transfer 5. Transfer to Membrane (0.2 µm PVDF) sds->transfer block 6. Block Membrane (5% BSA or Milk) transfer->block ab1 7. Primary Antibody Incubation (e.g., anti-AcH3, anti-H3) block->ab1 ab2 8. Secondary Antibody Incubation (HRP-conjugated) ab1->ab2 detect 9. Detection (Chemiluminescence) ab2->detect analyze 10. Analyze Bands detect->analyze HDAC_Assay_Workflow start 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) plate 2. Add HDAC Enzyme and This compound to Plate start->plate preincubate 3. Pre-incubate (Allow inhibitor binding) plate->preincubate react 4. Initiate Reaction (Add Fluorogenic Substrate) preincubate->react incubate 5. Incubate at 37°C react->incubate stop 6. Stop Reaction (Add Developer) incubate->stop read 7. Read Fluorescence stop->read analyze 8. Analyze Data (Calculate % Inhibition) read->analyze

References

Troubleshooting & Optimization

Navigating Signal Suppression with Entinostat-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Entinostat-d4, ensuring accurate and reproducible results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address a common analytical challenge: signal suppression in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern when analyzing this compound?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This phenomenon can lead to inaccurate and unreliable quantification, compromising the integrity of pharmacokinetic and other bioanalytical studies.[3] this compound, a deuterated stable isotope-labeled internal standard, is designed to co-elute with the non-labeled Entinostat (B1683978) and experience similar matrix effects, allowing for accurate correction.[1][3] However, severe or differential suppression can still impact data quality.

Q2: What are the common causes of signal suppression in LC-MS/MS analysis?

A2: Signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is primarily caused by competition for ionization between the analyte of interest and other components in the sample matrix.[2] Common culprits include:

  • Endogenous matrix components: Salts, lipids (especially phospholipids), and proteins from biological samples are major contributors.[1][4]

  • Mobile phase additives: Certain additives used to improve chromatography can suppress the electrospray signal.[3]

  • Co-administered drugs and their metabolites: These can co-elute and interfere with the ionization of the target analyte.[5]

  • Exogenous contaminants: Plasticizers and other leachables from lab consumables can also cause suppression.[2]

Q3: How can I determine if my this compound signal is being suppressed?

A3: There are several methods to assess signal suppression. A widely used qualitative technique is the post-column infusion experiment .[3][4] In this method, a constant flow of this compound is infused into the LC eluent after the analytical column. When a blank matrix sample is injected, any dip in the constant signal baseline indicates a region of ion suppression.[3][4] A quantitative assessment can be made by comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank, extracted sample matrix.[1][6]

Troubleshooting Guide

Issue: Low or Inconsistent this compound Signal Intensity

This is a primary indicator of potential signal suppression. The following steps provide a systematic approach to troubleshoot and mitigate this issue.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a leading cause of matrix effects.[7] The goal is to effectively remove interfering components while maximizing the recovery of Entinostat and this compound.

  • Experimental Protocol: Comparative Analysis of Sample Preparation Techniques

    • Objective: To determine the most effective sample preparation method for reducing matrix effects and improving analyte recovery.

    • Procedure:

      • Spike a known concentration of Entinostat and this compound into at least three aliquots of the blank biological matrix (e.g., plasma).

      • Process each aliquot using a different sample preparation technique:

        • Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.

        • Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, centrifuge, and analyze the organic layer.[8]

        • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to bind the analytes, wash away interferences, and then elute the analytes.[1]

    • Analysis: Quantify the recovery of this compound and assess the cleanliness of the resulting chromatogram for each method.

  • Data Presentation: Comparison of Sample Preparation Methods

Sample Preparation MethodRelative this compound Recovery (%)Matrix Effect (%)Qualitative Cleanliness
Protein Precipitation85 - 9540 - 60High background, potential for phospholipid co-elution
Liquid-Liquid Extraction70 - 8520 - 40Cleaner than PPT, good for moderately polar compounds
Solid-Phase Extraction90 - 105< 15Cleanest extracts, but requires method development

Note: The values in this table are representative and will vary depending on the specific matrix and protocol.

Step 2: Optimize Chromatographic Conditions

Chromatographic separation is key to resolving this compound from co-eluting matrix components.[1]

  • Experimental Protocol: Chromatographic Optimization

    • Objective: To achieve baseline separation of the analyte from regions of ion suppression.

    • Procedure:

      • Perform a post-column infusion experiment with a blank matrix extract to identify the retention times where ion suppression occurs.[4]

      • Adjust the chromatographic parameters to shift the elution of this compound away from these suppression zones.

    • Parameters to Adjust:

      • Mobile Phase Gradient: Modify the gradient slope to improve separation.

      • Mobile Phase Composition: Test different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and additives (e.g., formic acid vs. ammonium (B1175870) formate).

      • Analytical Column: Consider a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher resolution.

Step 3: Adjust Mass Spectrometer Settings

Fine-tuning the mass spectrometer can sometimes help mitigate signal suppression.

  • Experimental Protocol: Ion Source Parameter Optimization

    • Objective: To enhance the ionization of this compound relative to interfering matrix components.

    • Procedure:

      • Infuse a standard solution of this compound into the mass spectrometer.

      • Systematically adjust ion source parameters to maximize the signal.

    • Parameters to Optimize:

      • Ionization Polarity: Although most methods for similar compounds use positive electrospray ionization (ESI+), switching to negative mode (ESI-) can sometimes reduce interferences if the analyte is amenable.[9][10]

      • Capillary Voltage, Gas Flow, and Temperature: Optimize these parameters for maximum this compound signal intensity.

Visualizations

Signaling Pathway

Entinostat is a class I Histone Deacetylase (HDAC) inhibitor.[11][12] By inhibiting HDACs, it leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of tumor suppressor genes.[12] This can induce cell cycle arrest and apoptosis in cancer cells.[11][13]

Entinostat_Signaling_Pathway Entinostat Entinostat HDAC HDAC1/3 Entinostat->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Activates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis TSG->Cell_Cycle_Arrest Induces

Caption: Mechanism of action of Entinostat.

Experimental Workflow

The following workflow outlines a systematic approach to troubleshooting signal suppression.

Troubleshooting_Workflow Start Low/Inconsistent This compound Signal Step1 Step 1: Evaluate Sample Preparation (PPT, LLE, SPE) Start->Step1 Decision1 Is suppression mitigated? Step1->Decision1 Step2 Step 2: Optimize Chromatography (Gradient, Column) Decision2 Is suppression mitigated? Step2->Decision2 Step3 Step 3: Adjust MS Parameters (Ion Source) Decision3 Is suppression mitigated? Step3->Decision3 Decision1->Step2 No End Validated Method: Reliable Signal Decision1->End Yes Decision2->Step3 No Decision2->End Yes Decision3->End Yes Contact Contact Technical Support Decision3->Contact No

Caption: Troubleshooting workflow for signal suppression.

Logical Relationship Diagram

This diagram illustrates the cause-and-effect relationships in signal suppression.

Signal_Suppression_Logic Matrix Complex Sample Matrix (Salts, Lipids, Proteins) Coelution Co-elution of Interferences with This compound Matrix->Coelution Competition Competition for Droplet Surface/Charge in Ion Source Coelution->Competition Suppression Reduced Ionization Efficiency Competition->Suppression Outcome Signal Suppression: Inaccurate Quantification Suppression->Outcome Solution1 Improved Sample Cleanup (SPE, LLE) Solution1->Matrix Reduces Solution2 Chromatographic Separation Solution2->Coelution Prevents

Caption: Cause and effect of signal suppression.

References

Technical Support Center: Optimizing LC Gradient for Entinostat and Entinostat-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entinostat and its deuterated internal standard, Entinostat-d4. Our aim is to help you resolve common issues encountered during liquid chromatography (LC) method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing an LC gradient for Entinostat and this compound?

A good starting point for developing a separation method for Entinostat and its deuterated internal standard (this compound) is to use a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile (B52724), both with an acidic modifier like 0.1% formic acid. A gradient elution is generally preferred to ensure good peak shape and resolution.

Q2: Why am I observing a chromatographic separation between Entinostat and this compound?

It is not uncommon to observe a slight chromatographic separation between an analyte and its deuterated internal standard. This phenomenon, known as the "isotope effect," is due to the small differences in physicochemical properties between the deuterated and non-deuterated molecules. While often minimal, this separation can sometimes impact the accuracy of quantification if not properly managed.

Q3: How can I minimize or eliminate the separation between my analyte and its deuterated internal standard?

To minimize the chromatographic separation, you can try the following:

  • Modify the Gradient Slope: A shallower gradient can sometimes reduce the separation.

  • Adjust the Mobile Phase Composition: Minor changes to the organic-to-aqueous ratio can influence the interaction with the stationary phase and potentially improve co-elution.

  • Evaluate Different Columns: The degree of separation can be dependent on the specific C18 stationary phase. Testing columns from different manufacturers or with different C18 bonding chemistries may resolve the issue.

Q4: What are the benefits of using a deuterated internal standard like this compound?

Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they:

  • Correct for Matrix Effects: They have nearly identical chemical and physical properties to the analyte, meaning they are affected similarly by ion suppression or enhancement from the sample matrix.

  • Account for Variability in Sample Preparation: They compensate for any loss of analyte during extraction and sample processing steps.

  • Improve Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, they significantly improve the reliability of the quantitative results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting) for Entinostat and/or this compound

  • Question: My peaks for Entinostat and its internal standard are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like Entinostat can be caused by secondary interactions with residual silanols on the silica-based stationary phase.

    • Solution 1: Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid helps to suppress the ionization of silanol (B1196071) groups and reduce these secondary interactions.

    • Solution 2: Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize silanol activity.

    • Solution 3: Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase conditions. Injecting in a stronger solvent can cause peak distortion.

Problem 2: Retention Time Drifting Between Injections

  • Question: I'm observing a drift in the retention times for my analyte and internal standard across a single batch of samples. What could be the reason?

  • Answer: Retention time instability can be caused by several factors.

    • Solution 1: Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of proper equilibration.

    • Solution 2: Mobile Phase Stability: Prepare fresh mobile phases daily to avoid changes in composition due to evaporation of the organic solvent.

    • Solution 3: Temperature Control: Use a column oven to maintain a consistent column temperature, as temperature fluctuations can significantly impact retention times.

Problem 3: Inconsistent or Low Signal for the Internal Standard (this compound)

  • Question: The signal for my internal standard, this compound, is erratic or lower than expected. What should I investigate?

  • Answer: An inconsistent internal standard signal can compromise the accuracy of your assay.

    • Solution 1: Sample Preparation: Review your sample preparation procedure to ensure consistent and accurate addition of the internal standard to all samples and standards.

    • Solution 2: MS/MS Parameter Optimization: Re-optimize the mass spectrometer source conditions and MRM transitions for this compound to ensure maximum sensitivity.

    • Solution 3: Stability: Investigate the stability of this compound in your sample matrix and storage conditions.

Experimental Protocols

Below is a representative experimental protocol for the analysis of Entinostat and this compound in a biological matrix, based on methods for structurally similar compounds. This should serve as a starting point for your method development.

Sample Preparation: Protein Precipitation
  • To 50 µL of the plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 13,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for injection.

LC-MS/MS Method

The following tables summarize the recommended starting parameters for the LC and MS/MS instruments.

Table 1: Recommended Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Example LC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
3.85050
3.91090
4.51090
4.69010
5.09010

Table 3: Representative Mass Spectrometry (MS/MS) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Entinostat To be determinedTo be determined~25~30
This compound To be determinedTo be determined~25~30

Note: The specific m/z values for precursor and product ions for Entinostat and this compound need to be determined by direct infusion of the compounds into the mass spectrometer. The collision energy and cone voltage provided are typical starting points for similar molecules and should be optimized for your specific instrument.

Visualizations

LC Gradient Optimization Workflow

LC_Gradient_Optimization A Define Objectives (e.g., Resolution, Run Time) B Select Column and Mobile Phases (e.g., C18, ACN/Water + 0.1% FA) A->B C Perform Scouting Gradient (e.g., 5-95% B over 10 min) B->C D Evaluate Initial Results (Peak Shape, Retention Times) C->D E Optimize Gradient Slope and Time D->E F Fine-tune Initial/Final %B E->F G Assess Co-elution of Analyte and IS F->G G->E Adjust Gradient H Method Validation G->H Acceptable Troubleshooting_Separation Start Issue: Analyte and Deuterated IS Show Chromatographic Separation Q1 Is the separation impacting quantification accuracy? Start->Q1 A1_Yes Modify LC Method Q1->A1_Yes Yes A1_No Proceed with validation, but monitor closely Q1->A1_No No Step1 Decrease Gradient Slope (shallower gradient) A1_Yes->Step1 Q2 Did separation improve? Step1->Q2 A2_Yes Re-evaluate and finalize method Q2->A2_Yes Yes A2_No Try a different column (different stationary phase) Q2->A2_No No Q3 Is co-elution achieved? A2_No->Q3 A3_Yes Finalize and validate method Q3->A3_Yes Yes A3_No Consider alternative IS (e.g., 13C labeled) Q3->A3_No No

Technical Support Center: Quantitative Analysis of Entinostat-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Entinostat using its deuterated internal standard, Entinostat-d4. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during bioanalytical method development and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the quantitative analysis of Entinostat with this compound as an internal standard, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Issue 1: Poor Peak Shape and Chromatographic Resolution

Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for Entinostat and/or this compound. What are the likely causes and solutions?

Answer: Poor peak shape can compromise the accuracy and precision of your assay. Several factors related to the mobile phase, column, or sample matrix can be responsible.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Entinostat, which is a weakly basic compound. An acidic mobile phase (e.g., using 0.1% formic acid) is typically used to promote protonation and good peak shape in reversed-phase chromatography.

  • Column Choice: A C18 column is commonly used for the analysis of HDAC inhibitors.[1] If you are experiencing issues, consider trying a different C18 column from another vendor or a phenyl-hexyl column, which can offer different selectivity.

  • Sample Solvent: The solvent used to reconstitute your sample after extraction should be as close in composition to the initial mobile phase as possible. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Column Contamination: Contaminants from the biological matrix can accumulate on the column, leading to poor peak shape and high backpressure. Implement a robust sample clean-up procedure and consider using a guard column. Regularly flush the column with a strong solvent wash.

Issue 2: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results are highly variable and inaccurate, even though I am using a deuterated internal standard. What could be the problem?

Answer: While deuterated internal standards are the gold standard for correcting variability, several factors can still lead to inaccurate results. The most common issues include chromatographic separation of the analyte and internal standard, isotopic interference, and instability.

Troubleshooting Steps:

  • Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the chromatographic isotope effect.[1] If this separation is significant, the analyte and internal standard may be exposed to different matrix effects, compromising accuracy.

    • Solution: Overlay the chromatograms of Entinostat and this compound to confirm co-elution. If a separation is observed, you may need to adjust the chromatographic gradient or consider a lower-resolution column to ensure they elute as a single peak.[1]

  • Check for Isotopic Interference (Crosstalk): The this compound standard may contain a small amount of unlabeled Entinostat as an impurity. Conversely, the signal from the naturally occurring isotopes of Entinostat can contribute to the signal of this compound, especially at high analyte concentrations.

    • Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity of this compound.[1] You can assess for crosstalk by injecting a high concentration of Entinostat and monitoring the this compound mass transition, and vice-versa.

  • Investigate H/D Back-Exchange: In some cases, deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or mobile phase, converting the internal standard back to the unlabeled analyte.[1]

    • Solution: To test for this, incubate this compound in a blank matrix for a time equivalent to your sample preparation and analysis workflow. Analyze the sample and monitor for any increase in the Entinostat signal. If back-exchange is significant, ensure the deuterium labels are on stable positions of the molecule.

Issue 3: Matrix Effects and Ion Suppression/Enhancement

Question: I suspect that matrix effects are impacting my assay's performance, leading to poor reproducibility. How can I assess and mitigate this?

Answer: Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) affect the ionization efficiency of the analyte and internal standard in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).

Assessment and Mitigation Strategies:

  • Post-Column Infusion: This experiment helps to identify regions in the chromatogram where matrix effects are most pronounced. Infuse a constant flow of Entinostat and this compound post-column while injecting a prepared blank matrix extract. Dips or rises in the baseline signal indicate ion suppression or enhancement, respectively.

  • Improve Sample Preparation: A more rigorous sample clean-up can reduce matrix effects. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.

  • Optimize Chromatography: Adjusting the chromatographic gradient to better separate Entinostat from the regions of ion suppression can significantly improve performance.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Quantitative Data Summary

While a specific validated method for Entinostat with this compound is not publicly detailed, the following tables summarize typical parameters for the LC-MS/MS analysis of similar Class I HDAC inhibitors, which can serve as a starting point for method development.

Table 1: Typical LC-MS/MS Parameters for HDAC Inhibitor Analysis

ParameterTypical Value/Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Entinostat) m/z 377.2 (as [M+H]⁺)
Product Ion (Entinostat) To be determined by infusion and optimization
Precursor Ion (this compound) m/z 381.2 (as [M+H]⁺)
Product Ion (this compound) To be determined by infusion and optimization
Dwell Time 50-100 ms
Collision Gas Argon

Table 2: Typical Chromatographic Conditions

ParameterTypical Value/Condition
Column C18 (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.3 - 0.5 mL/min
Gradient Linear gradient from low %B to high %B over several minutes
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

Experimental Protocols

Protocol: Generic LC-MS/MS Method for Entinostat in Human Plasma

This protocol describes a general workflow for the quantification of Entinostat in human plasma using this compound as an internal standard. This method should be fully validated according to regulatory guidelines before use in clinical or regulated studies.

1. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma samples, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of a working solution of this compound (e.g., 100 ng/mL in acetonitrile containing 0.1% formic acid).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 90:10 v/v).

  • Vortex to mix and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Use the chromatographic and mass spectrometric conditions outlined in Tables 1 and 2 as a starting point.

  • Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the specific transitions of Entinostat and this compound by infusing a standard solution of each compound.

  • Develop a chromatographic gradient that provides good retention and peak shape for Entinostat, ensuring it is well-separated from any major matrix interferences.

3. Data Analysis

  • Integrate the peak areas for the Entinostat and this compound transitions.

  • Calculate the peak area ratio (Entinostat / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).

  • Determine the concentration of Entinostat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Diagrams of Workflows and Concepts

G cluster_start cluster_checks Troubleshooting Steps cluster_solutions cluster_end start Inconsistent or Inaccurate Results coelution Check for Co-elution of Analyte and IS start->coelution purity Verify Isotopic & Chemical Purity of IS coelution->purity Co-elution OK sol_coelution Adjust Chromatography (Gradient, Column) coelution->sol_coelution Separation Observed exchange Investigate H/D Back-Exchange purity->exchange Purity OK sol_purity Request CoA from Supplier Perform Crosstalk Exp. purity->sol_purity Impurity Suspected matrix Assess for Matrix Effects exchange->matrix No Exchange sol_exchange Incubate IS in Blank Matrix exchange->sol_exchange sol_matrix Improve Sample Prep Optimize Chromatography matrix->sol_matrix Effects Observed end_node Accurate & Reproducible Results matrix->end_node No Significant Effects sol_coelution->coelution sol_purity->purity sol_exchange->exchange sol_matrix->matrix

Caption: Troubleshooting workflow for inaccurate quantitative results.

G cluster_lc cluster_source Mass Spec Ion Source cluster_detector lc_column LC Column ion_source ESI Droplet lc_column->ion_source Elution detector Detector ion_source->detector Ion Transfer note1 Co-eluting matrix components (red dots) compete with analyte (green dots) for ionization, suppressing the analyte signal. analyte matrix_comp

Caption: Conceptual diagram of ion suppression due to matrix effects.

G start Plasma Sample add_is Add IS (this compound) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant centrifuge->evap recon Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject

Caption: Experimental workflow for sample preparation.

References

How to resolve matrix effects with Entinostat-d4

Author: BenchChem Technical Support Team. Date: December 2025

<_p>## Technical Support Center: Entinostat-d4 & Matrix Effects

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical assays using this compound as a stable isotope-labeled internal standard (SIL-IS). The following resources are designed to help you identify, quantify, and resolve common issues to ensure the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: I'm using this compound as an internal standard, but I still see variable results. Why isn't it perfectly correcting for matrix effects?

While this compound is the gold standard for compensating for matrix effects, several factors can lead to imperfect correction and variable analyte/internal standard (IS) area ratios.[1][2]

  • Differential Matrix Effects: The most common issue is that the analyte (Entinostat) and the IS (this compound) experience different degrees of ion suppression or enhancement.[3] This can happen if there is a slight chromatographic separation between them, often caused by the deuterium (B1214612) isotope effect, which can alter the lipophilicity of the molecule.[4][5][6] If they elute into regions with different co-eluting matrix components, the correction will be inaccurate.[1][5]

  • High Concentration of Interferents: In very "dirty" samples, the sheer concentration of matrix components, like phospholipids (B1166683) in plasma, can overwhelm the ionization source.[7] This can lead to non-linear responses and impact the analyte and IS differently.

  • Variable Extraction Recovery: Although less common for a SIL-IS, there can occasionally be slight differences in extraction recovery between the analyte and the deuterated standard.[3][5]

  • Internal Standard Purity: The this compound standard may contain a small amount of unlabeled Entinostat, which can interfere with the quantification of low-concentration samples.[3]

Q2: How can I experimentally test for matrix effects in my Entinostat assay?

The most definitive way to assess matrix effects is through a post-extraction addition experiment .[8][9] This experiment quantifies the extent of ion suppression or enhancement by comparing the analyte's response in a pure solution versus its response in an extracted biological matrix.[10] Regulatory bodies like the FDA recommend evaluating the matrix effect across at least six different lots of the biological matrix to assess variability.[11][12]

Q3: What are the best sample preparation techniques to reduce matrix effects before analysis?

Improving sample cleanup is one of the most effective strategies to combat matrix effects.[7][13] The goal is to remove interfering endogenous components, particularly phospholipids from plasma, before LC-MS/MS analysis.[7]

Technique Principle Effectiveness in Removing Phospholipids Considerations
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Low to Moderate. Phospholipids are often soluble in the precipitation solvent and remain in the supernatant.[7]Fast and simple, but often results in the highest level of matrix effects.[14]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous sample and an immiscible organic solvent, leaving interferents behind.Moderate to High. By selecting an appropriate solvent and adjusting pH, many phospholipids can be excluded.[7]More selective than PPT but can be more time-consuming.[14]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferents are washed away. The purified analyte is then eluted.High. Can effectively remove salts, proteins, and phospholipids, providing the cleanest extracts.[13]Most selective and effective method, but requires more extensive method development.
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with phospholipid removal via a zirconia-coated sorbent.Very High. Specifically targets and removes phospholipids with high efficiency.Offers excellent cleanup in a simple workflow similar to PPT.
Q4: Can I adjust my chromatography to solve matrix effect issues?

Yes, optimizing chromatographic conditions is a crucial step. The primary goal is to achieve baseline separation between Entinostat and any co-eluting matrix components that cause ion suppression.[2] Even more importantly, you must ensure that Entinostat and this compound completely co-elute .[4] A slight separation can expose them to different matrix environments, negating the benefit of the SIL-IS.[4][5]

Consider the following adjustments:

  • Change the analytical column: Use a column with a different stationary phase chemistry.

  • Modify the mobile phase: Adjust the organic solvent, pH, or additives.

  • Optimize the gradient: A longer, shallower gradient can improve the separation of analytes from interferences.

Q5: What should I do if my this compound and Entinostat peaks are separating?

This is a known phenomenon called the "isotope effect," where deuteration can slightly alter the retention time.[4][6] If this separation leads to differential matrix effects, the accuracy of your assay will be compromised.[15] One effective strategy is to use a column with slightly lower resolution to force the peaks to completely overlap, ensuring they experience the exact same matrix environment as they enter the mass spectrometer.[4]

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spike method to calculate the Matrix Factor (MF) as recommended by regulatory guidelines.

Objective: To quantify the degree of ion suppression or enhancement for Entinostat in a specific biological matrix.

Required Sample Sets:

  • Set A (Neat Solution): Entinostat and this compound spiked into the final analysis solvent (e.g., mobile phase).

  • Set B (Post-Spike Matrix): Blank biological matrix is first extracted (e.g., via protein precipitation or SPE). The resulting clean extract is then spiked with Entinostat and this compound at the same final concentration as Set A.

  • Set C (Pre-Spike Matrix): Blank matrix is spiked with Entinostat and this compound before the extraction process begins.

Procedure:

  • Prepare at least two concentration levels (e.g., Low QC and High QC) for each set.

  • Use at least six different sources (lots) of blank matrix to prepare Set B and Set C to assess inter-lot variability.[12]

  • Analyze all samples with the LC-MS/MS method.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the mean peak areas.

Calculations:

  • Matrix Factor (MF %) = (Peak Area Set B / Peak Area Set A) * 100

  • Recovery (RE %) = (Peak Area Set C / Peak Area Set B) * 100

  • IS-Normalized Matrix Factor = (Matrix Factor of Entinostat / Matrix Factor of this compound)

Interpretation of Results:

  • An MF value of 100% indicates no matrix effect.

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

  • The IS-Normalized MF should be close to 1.0 (typically within 0.85 to 1.15) for accurate correction.[16]

Hypothetical Data Example Mean Peak Area (Analyte) Mean Peak Area (IS) Matrix Factor (MF) IS-Normalized MF
Set A (Neat) 500,0001,000,000--
Set B (Post-Spike) 350,000750,000Analyte: 70% (Suppression) IS: 75% (Suppression)0.93
Interpretation: Both analyte and IS show suppression, but the IS corrects for it effectively (IS-Normalized MF is close to 1).

Visualized Workflows and Diagrams

MatrixEffect_Troubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Investigation & Optimization cluster_2 Phase 3: Re-evaluation start Poor reproducibility or inaccurate results observed q1 Is a Stable Isotope-Labeled Internal Standard (this compound) in use? start->q1 assess_me Quantify Matrix Effect (Protocol 1: Post-Extraction Spike) q1->assess_me Yes q2 Is IS-Normalized Matrix Factor outside acceptable limits (e.g., 0.85-1.15)? assess_me->q2 check_chrom Check Chromatography: Do Analyte and IS co-elute perfectly? q2->check_chrom Yes pass Method is Robust Proceed to Validation q2->pass No optimize_chrom Optimize Chromatography: - Adjust gradient - Change column - Use lower resolution column check_chrom->optimize_chrom No improve_sp Improve Sample Preparation: - Switch from PPT to LLE or SPE - Use HybridSPE® check_chrom->improve_sp Yes reassess Re-evaluate Matrix Effect (Protocol 1) optimize_chrom->reassess improve_sp->reassess reassess->q2 Re-test

Caption: Troubleshooting workflow for matrix effects with this compound.

Internal_Standard_Principle cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard sample1 Sample 1 (Low Suppression) Analyte Signal = 90 sample2 Sample 2 (High Suppression) Analyte Signal = 50 result1 Result: Inaccurate (Signal varies with matrix) sample2->result1 Leads to is_sample1 Sample 1 Analyte Signal = 90 IS Signal = 95 Ratio = 0.95 is_sample2 Sample 2 Analyte Signal = 50 IS Signal = 53 Ratio = 0.94 result2 Result: Accurate (Ratio is consistent) is_sample2->result2 Leads to

Caption: Principle of matrix effect correction using a SIL-IS.

References

Technical Support Center: Optimizing Entinostat-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Entinostat-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you achieve optimal peak shape and resolution in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing with this compound. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Entinostat. This is often due to secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Entinostat has a basic pKa of approximately 4.74. When the mobile phase pH is close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape. To minimize tailing, adjust the mobile phase pH to be at least 2 units below the pKa. A pH of 2.5-3.0 is a good starting point to ensure Entinostat is fully protonated and interacts more uniformly with the stationary phase.

  • Use of an Appropriate Buffer: Insufficient buffering capacity can lead to pH shifts on the column, causing peak tailing. Use a buffer concentration of 10-25 mM to maintain a consistent pH. Common buffers for reversed-phase HPLC include phosphate, formate, and acetate.

  • Column Selection: Residual silanol (B1196071) groups on the surface of C18 columns can interact with basic analytes, causing tailing.[1] Consider using a column with end-capping or a polar-embedded stationary phase to shield these silanol groups.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Q2: My this compound peak is showing fronting. What could be the reason?

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.

Troubleshooting Steps:

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Similar to peak tailing, injecting a very high concentration of the analyte can lead to peak fronting.[1] Dilute your sample and re-inject.

  • Column Collapse: Operating a column outside its recommended pH or temperature range can cause the stationary phase to collapse, leading to poor peak shape. Ensure your method conditions are within the column manufacturer's specifications.

Q3: I'm having trouble resolving this compound from a closely eluting impurity. How can I improve the resolution?

Improving resolution requires optimizing the separation's efficiency, selectivity, or retention.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation, potentially resolving co-eluting peaks.

    • Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will increase the run time but can significantly improve the resolution of closely eluting compounds.

  • Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Change Column Temperature: Increasing the column temperature can improve mass transfer and peak efficiency. However, it can also affect the selectivity of the separation. Experiment with temperatures between 30-50°C.

  • Select a Different Column: If optimizing the mobile phase and other parameters does not provide sufficient resolution, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) or a column with a smaller particle size for higher efficiency.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common peak shape and resolution issues for this compound analysis.

This compound Troubleshooting Workflow Start Identify Chromatographic Problem PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Tailing Peak Tailing? PeakShape->Tailing Yes OptimizeGradient Optimize Gradient Slope (shallower) Resolution->OptimizeGradient Yes Fronting Peak Fronting? Tailing->Fronting No AdjustpH Adjust Mobile Phase pH (e.g., to 2.5-3.0) Tailing->AdjustpH Yes ReduceSample Reduce Sample Concentration/Volume Fronting->ReduceSample Also consider SampleSolvent Match Sample Solvent to Mobile Phase Fronting->SampleSolvent Yes CheckBuffer Increase Buffer Concentration (10-25 mM) AdjustpH->CheckBuffer CheckBuffer->ReduceSample ChangeColumn Use End-capped or Polar-Embedded Column ReduceSample->ChangeColumn End Problem Solved ChangeColumn->End SampleSolvent->ReduceSample SampleSolvent->End ChangeOrganic Change Organic Modifier (ACN vs. MeOH) OptimizeGradient->ChangeOrganic AdjustFlowTemp Adjust Flow Rate or Column Temperature ChangeOrganic->AdjustFlowTemp DifferentColumn Try a Different Stationary Phase AdjustFlowTemp->DifferentColumn DifferentColumn->End

Caption: A flowchart for troubleshooting peak shape and resolution issues.

Experimental Protocols & Data

Below are tables summarizing key experimental parameters and their impact on the chromatographic analysis of this compound. These are starting points for method development and optimization.

Table 1: Mobile Phase Composition and its Effect on Peak Shape

ParameterConditionExpected Outcome on this compound PeakRationale
Mobile Phase pH pH 2.5 - 3.0Symmetrical peak, reduced tailingEntinostat (pKa ~4.74) is fully protonated, minimizing secondary interactions with silanols.
pH 4.5 - 5.0Potential for peak tailing or broadeningpH is close to the pKa, leading to mixed ionization states.
Buffer Strength 5 mMMay result in peak tailingInsufficient buffering capacity to maintain a stable on-column pH.
10 - 25 mMImproved peak symmetryProvides robust pH control throughout the separation.
Organic Modifier AcetonitrileGenerally provides sharper peaks and lower backpressure.
MethanolCan offer different selectivity and may resolve co-eluting peaks.

Table 2: Chromatographic Conditions for Improved Resolution

ParameterConditionEffect on ResolutionTrade-offs
Column C18, 1.8 µm, 2.1 x 50 mmHigh efficiency, good for complex samplesHigher backpressure
C18, 3.5 µm, 4.6 x 150 mmGood general-purpose columnLonger run times
Flow Rate 0.2 mL/minIncreased resolutionLonger analysis time
0.5 mL/minModerate resolution and run time
Column Temp. 30 °CBaseline condition
40 - 50 °CCan improve peak efficiency and alter selectivityMay decrease retention
Gradient 5-95% B in 5 minFast analysis, lower resolution
5-95% B in 15 minSlower analysis, higher resolution

Note: These protocols and data tables are intended as a guide. The optimal conditions for your specific application may vary depending on the sample matrix, instrumentation, and analytical goals.

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical relationship between key chromatographic parameters and their influence on achieving optimal peak shape and resolution for basic compounds like this compound.

Chromatographic Parameter Relationships cluster_parameters Adjustable Parameters cluster_effects Primary Effects cluster_outcomes Desired Outcomes MobilePhase Mobile Phase (pH, Buffer, Organic) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k') MobilePhase->Retention PeakShape Good Peak Shape (Symmetrical) MobilePhase->PeakShape Column Column (Stationary Phase, Dimensions) Column->Selectivity Efficiency Efficiency (N) Column->Efficiency Column->PeakShape Instrument Instrument Settings (Flow Rate, Temperature) Instrument->Efficiency Instrument->Retention Resolution High Resolution (Baseline Separation) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key parameters influencing chromatographic outcomes.

References

Technical Support Center: Navigating Entinostat-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Entinostat-d4. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using this compound as an internal standard in bioanalytical methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices a concern?

This compound is the deuterium-labeled version of Entinostat, a selective class I histone deacetylase (HDAC) inhibitor. It is commonly used as an internal standard (IS) in quantitative bioanalysis by mass spectrometry. The stability of this compound is critical because its degradation during sample collection, storage, or processing can lead to inaccurate quantification of the parent drug, Entinostat.[1] Factors such as temperature, pH, enzymatic activity, and repeated freeze-thaw cycles can all impact its stability in biological matrices like plasma and serum.

Q2: What are the primary degradation pathways for benzamide-containing drugs like Entinostat?

While specific degradation pathways for Entinostat are not extensively documented in publicly available literature, drugs containing a benzamide (B126) functional group can be susceptible to hydrolysis of the amide bond, particularly under acidic or basic conditions. Oxidation can also be a potential degradation route.

Q3: Are there known stability issues with other HDAC inhibitors that might be relevant to this compound?

Yes, studies on Vorinostat (B1683920), another HDAC inhibitor, have shown it to be unstable in human plasma. This instability was attributed to plasma clotting proteins. The study found that Vorinostat was significantly more stable in human serum.[2][3] Given the structural similarities among HDAC inhibitors, it is prudent to consider that this compound may also exhibit greater stability in serum compared to plasma.

Q4: What are the best practices for storing biological samples containing this compound?

For long-term storage, it is recommended to keep biological samples at ultra-low temperatures, such as -70°C or -80°C. For short-term storage during sample processing, maintaining the samples on wet ice is advisable to minimize potential enzymatic degradation. It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.

Troubleshooting Guide: this compound Stability Issues

This guide provides a structured approach to troubleshooting common problems you might encounter with this compound stability.

Problem Potential Cause Troubleshooting Steps
Low or inconsistent this compound signal 1. Degradation during sample collection/handling: Prolonged exposure to room temperature can lead to enzymatic degradation.- Process samples on wet ice. - Minimize the time between sample collection and freezing.
2. Improper long-term storage: Storage at insufficiently low temperatures can result in degradation over time.- Ensure samples are consistently stored at -70°C or below. - Review temperature logs for any deviations.
3. Multiple freeze-thaw cycles: Repeated freezing and thawing can degrade the analyte.- Aliquot samples into smaller volumes after the first thaw to avoid repeated cycling of the entire sample.
4. Matrix instability (Plasma vs. Serum): As observed with similar compounds, this compound may be less stable in plasma than in serum.[2][3]- If using plasma, consider switching to serum for sample collection and analysis. - Perform a comparative stability study in both matrices.
Shift in this compound retention time 1. Chromatographic issues: Changes in mobile phase composition, column temperature, or column degradation can affect retention time.- Prepare fresh mobile phase. - Verify the column oven temperature. - Equilibrate the column thoroughly before injection. - If the issue persists, consider replacing the analytical column.
2. Deuterium (B1214612) exchange: While less common for strategically placed deuterium atoms, exchange with protons from the solvent can occur under certain pH or temperature conditions.- Ensure the pH of the mobile phase is within a stable range for the compound. - Avoid excessively high temperatures in the autosampler and column compartment.
Increase in the non-labeled Entinostat peak in blank matrix spiked with this compound 1. Isotopic impurity in the internal standard: The this compound standard may contain a small percentage of the non-labeled compound.- Check the certificate of analysis for the isotopic purity of the standard.
2. In-source fragmentation or deuterium exchange: The mass spectrometer conditions or interactions within the biological matrix could be causing the loss of deuterium.- Optimize mass spectrometer source parameters. - Incubate this compound in the blank matrix for a duration equivalent to your sample preparation and analysis time and monitor for an increase in the non-labeled analyte signal.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw and Bench-Top Stability of this compound

Objective: To determine the stability of this compound in a biological matrix (e.g., human serum) after multiple freeze-thaw cycles and during exposure to room temperature (bench-top stability).

Methodology:

  • Prepare Quality Control (QC) Samples:

    • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

    • Aliquot these samples into multiple tubes.

  • Freeze-Thaw Stability Assessment:

    • Freeze a set of QC samples at -70°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).

    • After the final thaw, analyze the samples.

  • Bench-Top Stability Assessment:

    • Thaw a set of frozen QC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours), simulating the sample preparation time.

    • Analyze the samples after the specified duration.

  • Analysis and Data Interpretation:

    • Analyze the stability samples against a freshly prepared calibration curve.

    • The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Protocol 2: Long-Term Stability Assessment of this compound

Objective: To evaluate the stability of this compound in a biological matrix over an extended period under frozen conditions.

Methodology:

  • Prepare and Store Stability Samples:

    • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

    • Aliquot and store these samples at the intended long-term storage temperature (e.g., -70°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples.

    • Thaw the samples and analyze them against a freshly prepared calibration curve.

  • Data Analysis and Interpretation:

    • The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

Experimental Workflow for Stability Assessment A Prepare QC Samples (Low and High Conc.) B Freeze-Thaw Stability (Multiple Cycles) A->B C Bench-Top Stability (Room Temp Exposure) A->C D Long-Term Stability (Frozen Storage) A->D E Analyze Samples vs. Fresh Calibration Curve B->E C->E D->E F Evaluate Stability: Mean Conc. within ±15% of Nominal E->F

Workflow for assessing this compound stability.

Troubleshooting Low this compound Signal Start Low/Inconsistent This compound Signal Check_Handling Review Sample Handling Procedures Start->Check_Handling Check_Storage Verify Storage Conditions (-70°C) Start->Check_Storage Check_FT Assess Freeze-Thaw Cycle History Start->Check_FT Check_Matrix Consider Matrix (Plasma vs. Serum) Start->Check_Matrix Solution1 Implement Cold Chain (Wet Ice Processing) Check_Handling->Solution1 Solution2 Ensure Consistent Ultra-Low Temp. Storage Check_Storage->Solution2 Solution3 Aliquot Samples to Minimize Cycles Check_FT->Solution3 Solution4 Test Stability in Serum Check_Matrix->Solution4

Decision tree for troubleshooting low signal.

Quantitative Data Summary (Hypothetical)

While specific public data for this compound is limited, the following tables illustrate how to present stability data based on the protocols described above. Researchers should generate their own data to validate the stability of this compound in their specific experimental conditions.

Table 1: Hypothetical Freeze-Thaw Stability of this compound in Human Serum

AnalyteNominal Conc. (ng/mL)Cycle 1 (% Recovery)Cycle 3 (% Recovery)Cycle 5 (% Recovery)
This compound (Low QC)1098.596.294.8
This compound (High QC)500101.299.898.1

Table 2: Hypothetical Bench-Top Stability of this compound in Human Serum at Room Temperature

AnalyteNominal Conc. (ng/mL)4 hours (% Recovery)8 hours (% Recovery)24 hours (% Recovery)
This compound (Low QC)10102.197.592.3
This compound (High QC)500100.599.196.7

Table 3: Hypothetical Long-Term Stability of this compound in Human Serum at -70°C

AnalyteNominal Conc. (ng/mL)1 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)12 Months (% Recovery)
This compound (Low QC)1099.398.195.693.8
This compound (High QC)500101.8100.298.997.5

References

Technical Support Center: Analysis of Entinostat-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Entinostat-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation and ensuring accurate quantification during LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

In-source fragmentation is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer. This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions. For quantitative bioanalysis, where this compound is often used as an internal standard, ISF can compromise the accuracy and reproducibility of the results if the fragmentation is not consistent between samples and standards.

Q2: What are the primary causes of in-source fragmentation of this compound?

The main factors contributing to the in-source fragmentation of this compound are excessive energy being applied to the ions in the source. This energy can come from two primary sources:

  • High Cone/Declustering Potential: This voltage, applied between the ion source and the mass analyzer, accelerates the ions. If this voltage is too high, it can lead to energetic collisions with gas molecules, causing the ions to fragment.

  • Elevated Source and Desolvation Temperatures: High temperatures in the ion source can provide thermal energy to the analyte ions, which can also induce fragmentation, especially for thermally labile molecules.

Q3: How can I identify if in-source fragmentation of this compound is occurring?

You can identify in-source fragmentation by observing the mass spectrum of this compound. If you see a lower than expected intensity for the precursor ion (the intact molecule) and a high intensity for known or suspected fragment ions, ISF is likely occurring. A simple test is to gradually decrease the cone voltage and observe if the intensity of the precursor ion increases while the intensity of the fragment ions decreases.

Troubleshooting Guide: Minimizing In-source Fragmentation of this compound

In-source fragmentation of this compound can be systematically addressed by optimizing key mass spectrometer parameters. The goal is to find a balance that allows for efficient ionization and desolvation while minimizing unwanted fragmentation.

Systematic Optimization of MS Parameters

The following table summarizes the key parameters that can be adjusted to reduce the in-source fragmentation of this compound. It is recommended to optimize these parameters by infusing a standard solution of this compound directly into the mass spectrometer.

ParameterRecommended ActionRationalePotential Trade-offs
Cone Voltage / Declustering Potential Decrease in small increments (e.g., 5-10 V)Reduces the kinetic energy of the ions, leading to "softer" ionization and less fragmentation.May decrease overall ion signal if set too low.
Source Temperature Decrease in increments of 10-20 °CMinimizes thermal stress on the analyte, reducing thermally induced fragmentation.May affect the efficiency of desolvation and ionization.
Desolvation Gas Temperature Decrease in increments of 25-50 °CReduces the thermal energy imparted to the ions, helping to preserve the precursor ion.Inefficient desolvation can lead to the formation of solvent clusters and a reduced signal.
Nebulizer Gas Flow Optimize (may require increase or decrease)Affects the size of the droplets and the efficiency of desolvation. Optimal flow can improve ionization without causing excessive fragmentation.Sub-optimal flow can lead to poor nebulization and unstable signal.

Experimental Protocols

While a specific validated method for Entinostat was not found in the search results, the following protocol is based on established methods for other histone deacetylase (HDAC) inhibitors, such as Belinostat, and provides a strong starting point for the analysis of this compound.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Method for Analysis

The following table outlines a typical set of starting parameters for an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation and experimental conditions.

ParameterRecommended Setting
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Hypothetical) To be determined empirically. A starting point would be to monitor the transition of the protonated molecule to a stable product ion.
Cone Voltage Start with a low value (e.g., 20 V) and optimize.
Collision Energy To be optimized for the specific MRM transition.
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C

Visualizations

Troubleshooting Workflow for In-Source Fragmentation

The following diagram illustrates a logical workflow for diagnosing and mitigating in-source fragmentation of this compound.

InSourceFragmentation_Workflow start High Fragment Ion Intensity Observed for this compound confirm_isf Confirm In-Source Fragmentation (Vary Cone Voltage) start->confirm_isf optimize_cone Optimize Cone Voltage (Decrease in 5-10V increments) confirm_isf->optimize_cone ISF Confirmed final_method Final Optimized Method confirm_isf->final_method Not ISF check_signal Sufficient Signal Intensity? optimize_cone->check_signal optimize_temp Optimize Source/Desolvation Temperature (Decrease in 10-25°C increments) check_signal->optimize_temp No check_signal->final_method Yes check_desolvation Adequate Desolvation? optimize_temp->check_desolvation optimize_gas Optimize Nebulizer Gas Flow check_desolvation->optimize_gas No check_desolvation->final_method Yes optimize_gas->final_method

Troubleshooting workflow for in-source fragmentation.
Signaling Pathway of Entinostat as an HDAC Inhibitor

Entinostat is a selective inhibitor of Class I histone deacetylases (HDACs). By inhibiting HDACs, Entinostat leads to an accumulation of acetylated histones, which in turn alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway entinostat Entinostat hdac HDAC1/3 entinostat->hdac Inhibits histones Histones hdac->histones Deacetylates acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Simplified signaling pathway of Entinostat.

Technical Support Center: Troubleshooting Entinostat-d4 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for troubleshooting calibration curve problems encountered during the quantitative analysis of Entinostat using Entinostat-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound recommended for the bioanalysis of Entinostat?

Stable isotope-labeled internal standards (SIL-ISs) like this compound are considered the gold standard in quantitative bioanalysis. Because they are chemically almost identical to the analyte (Entinostat), they are expected to have the same extraction recovery, ionization properties, and chromatographic retention time. This allows them to effectively compensate for variability during sample preparation, chromatography, and detection, leading to improved accuracy and precision of the analytical method.

Q2: What are the most common reasons for poor calibration curve linearity (r² < 0.99) when using this compound?

Several factors can contribute to poor linearity when using a deuterated internal standard. These include:

  • Differential Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can affect the ionization of Entinostat and this compound differently, leading to a non-linear response.

  • Chromatographic Separation: A slight difference in retention time between Entinostat and this compound can expose them to varying matrix components as they elute, causing inconsistent ion suppression or enhancement.

  • Isotopic Contribution: At high concentrations of Entinostat, the natural abundance of isotopes can contribute to the signal of this compound, leading to a non-linear relationship.

  • Ionization Competition: At the upper limits of the calibration range, high concentrations of Entinostat can compete with this compound for ionization in the mass spectrometer's source, potentially suppressing the internal standard signal.

  • Inappropriate Internal Standard Concentration: The concentration of this compound should be optimized. If it is too high or too low relative to the calibration range of Entinostat, it can lead to non-linearity.

Q3: My this compound internal standard signal is highly variable across my analytical run. What could be the cause?

High variability in the internal standard signal can stem from several sources:

  • Inconsistent Sample Preparation: Issues such as incomplete protein precipitation, variable extraction recovery, or inconsistent reconstitution of the final extract can lead to fluctuations in the internal standard response.

  • Matrix Effects: Significant ion suppression or enhancement in some samples but not others can cause the internal standard signal to vary.

  • Instrument Instability: Problems with the LC pump, autosampler, or mass spectrometer, such as a failing detector or an unstable ion source, can result in inconsistent signal responses.

  • Non-Specific Binding: Entinostat is a moderately lipophilic compound, which may lead to its adsorption to plasticware (e.g., pipette tips, microcentrifuge tubes) during sample processing. This can result in variable recovery of both the analyte and the internal standard.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues with this compound calibration curves.

Issue 1: Non-Linear Calibration Curve
Symptom Possible Cause Recommended Action
Poor correlation coefficient (r² < 0.99) Detector saturation at high concentrations.Dilute the upper-level calibration standards and re-inject. Consider narrowing the calibration range.
Inappropriate weighting of the regression.Use a weighted linear regression (e.g., 1/x or 1/x²) instead of a simple linear regression.
Differential matrix effects. See the "Investigating Matrix Effects" protocol below. Improve sample clean-up or chromatographic separation.
Curve plateaus at high concentrations Ionization competition. Optimize the concentration of this compound. It should be high enough to provide a stable signal but not so high that it competes with the analyte at the upper limit of quantification (ULOQ).
Contribution from natural isotopes.Ensure that the mass difference between Entinostat and this compound is sufficient (d4 is generally adequate). If the issue persists at very high analyte concentrations, this may be an inherent limitation.
Issue 2: High Variability in Internal Standard Response
Symptom Possible Cause Recommended Action
Internal standard area drifts throughout the run Instrument instability. Check the LC system for leaks and ensure stable pump pressure. Clean the mass spectrometer's ion source.
Temperature fluctuations.Ensure the column compartment and autosampler are temperature-controlled.
Erratic internal standard area between samples Inconsistent sample preparation. Review the sample preparation workflow for consistency. Ensure complete and uniform evaporation and reconstitution steps.
Non-specific binding. Use low-binding plasticware. Consider adding a small amount of organic solvent or a surfactant to the sample matrix to reduce adsorption.
Matrix effects. See the "Investigating Matrix Effects" protocol below.
Issue 3: Chromatographic Problems
Symptom Possible Cause Recommended Action
Shift in retention time for Entinostat and/or this compound Column degradation.Replace the analytical column.
Changes in mobile phase composition.Prepare fresh mobile phase.
Peak tailing or fronting Column overload.Reduce the injection volume or sample concentration.
Active sites on the column.Use a column with end-capping. Consider adding a small amount of a competing base to the mobile phase.
Split peaks Clogged frit or void in the column.Replace the column.
Sample solvent incompatible with mobile phase.Ensure the reconstitution solvent is similar in strength to the initial mobile phase.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solutions: Prepare individual stock solutions of Entinostat and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions for Entinostat by serially diluting the stock solution with the appropriate solvent (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent. This solution will be added to all samples, calibration standards, and quality controls.

  • Calibration Curve Preparation: In a clean biological matrix (e.g., blank plasma), spike the Entinostat working standards to achieve the desired concentration range. Add a fixed volume of the this compound spiking solution to each calibration standard.

Protocol 2: Investigating Matrix Effects

This experiment helps determine if matrix components are suppressing or enhancing the ionization of Entinostat and this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Entinostat and this compound into the final reconstitution solvent at low and high concentrations (corresponding to your LLOQ and ULOQ).

    • Set B (Post-Extraction Spike): Extract blank biological matrix. Spike Entinostat and this compound into the extracted matrix at the same low and high concentrations.

    • Set C (Pre-Extraction Spike): Spike Entinostat and this compound into the blank biological matrix before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Interpretation:

    • An MF value of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • Ideally, the MF for Entinostat and this compound should be similar. A significant difference suggests differential matrix effects.

Hypothetical Data for Matrix Effect Evaluation:

Sample SetAnalyteConcentration (ng/mL)Peak AreaMatrix FactorRecovery (%)
Set A (Neat) Entinostat10100,000--
This compound100500,000--
Set B (Post-Spike) Entinostat1080,0000.80-
This compound100450,0000.90-
Set C (Pre-Spike) Entinostat1072,000-90
This compound100414,000-92

In this example, both the analyte and the internal standard experience some ion suppression, but the effect is more pronounced for the analyte.

Visualizing Workflows and Relationships

Troubleshooting_Workflow start Calibration Curve Problem (e.g., r² < 0.99, high variability) check_linearity Assess Linearity and IS Response start->check_linearity check_chromatography Evaluate Chromatography check_linearity->check_chromatography Linearity OK, IS variable investigate_matrix Investigate Matrix Effects check_linearity->investigate_matrix Non-linear optimize_lcms Optimize LC-MS/MS Method check_chromatography->optimize_lcms Poor peak shape, retention time shift optimize_prep Optimize Sample Preparation investigate_matrix->optimize_prep Differential matrix effects investigate_matrix->optimize_lcms No significant matrix effects solution Problem Resolved optimize_prep->solution optimize_lcms->solution

Caption: A logical workflow for troubleshooting calibration curve issues.

Experimental_Workflow sample Biological Sample (e.g., plasma) spike_is Spike with This compound sample->spike_is extraction Sample Extraction (e.g., Protein Precipitation) spike_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing (Calibration Curve) analysis->data

Caption: A typical experimental workflow for bioanalysis using an internal standard.

Addressing variability in Entinostat-d4 response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Entinostat-d4. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental responses, detailed experimental protocols, and summarized data for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the deuterated form of Entinostat, a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs).[1] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which alters chromatin structure and reactivates the transcription of tumor suppressor genes.[2][3] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4] this compound is often used as an internal standard in analytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Entinostat.[1]

Q2: What are the main applications of this compound in research?

This compound is primarily used as an internal standard for the accurate quantification of Entinostat in various biological matrices during pharmacokinetic and pharmacodynamic studies.[1][5] Entinostat itself is investigated for its anticancer properties, both as a single agent and in combination with other therapies like chemotherapy, hormone therapy, and immune checkpoint inhibitors.[4][6][7] Research applications include studying its effects on gene expression, cell proliferation, apoptosis, and the tumor microenvironment.[8][9]

Q3: How should this compound be stored and handled?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to follow the supplier's specific recommendations for storage and handling to ensure the compound's integrity and prevent degradation, which can be a significant source of experimental variability.[10]

Troubleshooting Guide

This guide addresses common issues that can lead to variability in experimental results when working with this compound and other HDAC inhibitors.

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes and Solutions:

  • Compound Integrity:

    • Question: Has the purity and identity of the this compound batch been confirmed?

    • Solution: Verify the purity using methods like HPLC or mass spectrometry. Degradation products or impurities can significantly alter the compound's activity.[10]

  • Cell-Based Assay Conditions:

    • Question: Are you using a consistent cell passage number?

    • Solution: Use cells within a narrow and low passage number range to avoid phenotypic and genotypic drift that can alter cellular responses.[10]

    • Question: Is the serum concentration in the media consistent?

    • Solution: Serum proteins can bind to small molecules, reducing their effective concentration. Maintain a consistent serum concentration across all experiments.[10]

    • Question: Is the cell seeding density optimized and consistent?

    • Solution: Variations in cell number can affect the inhibitor-to-cell ratio. Determine the optimal seeding density and use it consistently.[10]

  • Assay Execution:

    • Question: Is pipetting accurate, especially for small volumes?

    • Solution: Use calibrated pipettes and pre-wet the tips to ensure accurate and consistent pipetting of the inhibitor, substrates, and enzymes.[11]

    • Question: Are you experiencing "edge effects" in your microplates?

    • Solution: Evaporation from outer wells can concentrate reagents. Avoid using the outermost wells or fill them with a buffer to mitigate this effect.[11]

Issue 2: Lack of Expected Biological Response (e.g., No Increase in Histone Acetylation)

Possible Causes and Solutions:

  • Inactive Compound:

    • Question: Has the this compound degraded?

    • Solution: Ensure proper storage conditions have been maintained. Consider using a fresh stock of the compound.[11]

  • Incorrect Assay Setup:

    • Question: Is the incubation time sufficient for the inhibitor to act?

    • Solution: Optimize the pre-incubation time of the cells or enzyme with the inhibitor before adding other reagents or measuring the endpoint.[11]

    • Question: Is the chosen cell line or enzyme sensitive to Entinostat?

    • Solution: Confirm that the HDAC isoforms expressed in your model system (HDACs 1, 2, and 3) are the primary targets of Entinostat.[1][12]

  • Inactive Enzyme:

    • Question: If using a biochemical assay, is the HDAC enzyme active?

    • Solution: Verify the enzyme's activity using a standard activity assay before conducting inhibition studies.[11]

Data Presentation

Table 1: In Vitro Activity of Entinostat

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer~1.6 (HDAC I/II inhibition)[13]
HEK293Embryonic Kidney~0.92 (HDAC I/II inhibition)[13]
SCLC cell linesSmall Cell Lung Cancer0.0003 - 29.1[14]
BT474Breast CancerSynergistic with Lapatinib (B449)[15]
SUM190Breast CancerSynergistic with Lapatinib[15]

Table 2: Pharmacokinetic Parameters of Entinostat in Humans

ParameterValueReference
Tmax (median)~0.5 h[5]
T1/2 (median)38.3 - 65.3 h[5]
Cmax (median)44.5 - 150.0 ng/mL[5]
AUC0-168h (median)451 - 1180 h·ng/mL[5]

Experimental Protocols

1. Cell-Based HDAC Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of Entinostat in a cell-based assay.

  • Cell Culture: Plate cells (e.g., HCT116) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a serial dilution of Entinostat in an appropriate solvent (e.g., DMSO). Further dilute in cell culture medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and is non-toxic (typically <0.5%).[10]

  • Treatment: Add the diluted Entinostat to the wells. Include vehicle-only controls and a positive control (e.g., Trichostatin A).[10]

  • Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C in a CO2 incubator.[10]

  • Measurement of HDAC Activity: Use a commercial luminogenic or fluorogenic HDAC assay kit (e.g., HDAC-Glo™ I/II Assay) following the manufacturer's instructions. This typically involves adding a reagent that contains a cell-permeable HDAC substrate.[13]

  • Data Analysis: Read the signal (luminescence or fluorescence) on a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

2. Western Blot for Histone Acetylation

This protocol is for assessing the pharmacodynamic effect of Entinostat by measuring changes in histone acetylation.

  • Cell Treatment and Lysis: Treat cells with Entinostat for the desired time. Harvest the cells and lyse them to extract nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3 or acetyl-Histone H4).[16]

    • Use a primary antibody against total histone H3 or H4 as a loading control.[16]

  • Detection:

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.[16]

  • Analysis: Quantify the band intensities. Normalize the intensity of the acetylated histone band to the total histone band intensity to determine the relative increase in acetylation.[16]

Visualizations

Signaling_Pathway entinostat This compound hdac HDAC Class I & IV entinostat->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Histone Hyperacetylation chromatin Relaxed Chromatin acetylation->chromatin gene_expression Tumor Suppressor Gene Transcription chromatin->gene_expression cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis Apoptosis gene_expression->apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., HCT116) treatment This compound Treatment cell_culture->treatment hdac_assay HDAC Activity Assay (IC50 Determination) treatment->hdac_assay western_blot Western Blot (Histone Acetylation) treatment->western_blot xenograft Tumor Xenograft Model dosing Entinostat Dosing xenograft->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd efficacy Tumor Growth Inhibition dosing->efficacy

Caption: General experimental workflow for this compound evaluation.

Troubleshooting_Logic start Inconsistent Results? check_compound Check Compound Integrity (Purity, Storage) start->check_compound check_cells Review Cell Culture Conditions (Passage #, Serum) start->check_cells check_assay Evaluate Assay Parameters (Pipetting, Edge Effects) start->check_assay resolve_compound Use Fresh, Verified Compound check_compound->resolve_compound Issue Found resolve_cells Standardize Cell Culture Protocol check_cells->resolve_cells Issue Found resolve_assay Optimize Assay Protocol check_assay->resolve_assay Issue Found

References

Minimizing ion suppression in LC-MS analysis of Entinostat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Entinostat.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of Entinostat?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, Entinostat, is reduced by the presence of co-eluting matrix components from the sample (e.g., plasma, tissue).[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis. Given that biological samples are complex, endogenous components like phospholipids (B1166683), salts, and proteins can interfere with the ionization of Entinostat in the mass spectrometer's ion source, leading to unreliable quantitative results.[4][5]

Q2: I am observing a significant drop in my Entinostat signal in plasma samples compared to my standards in neat solution. What are the likely causes?

A2: This is a classic sign of ion suppression. The most common causes include:

  • Co-eluting Matrix Components: Endogenous substances from the plasma, such as phospholipids, are a major cause of ion suppression.[4][5]

  • Inadequate Sample Preparation: The chosen sample cleanup method may not be effectively removing interfering components. For instance, protein precipitation, while simple, can leave behind significant amounts of phospholipids and other small molecules that cause ion suppression.[1][4]

  • Chromatographic Issues: Poor chromatographic separation can lead to co-elution of Entinostat with matrix components.

  • High Analyte Concentration: In some cases, a very high concentration of the analyte itself can lead to a non-linear response, which might be mistaken for suppression.

Q3: How can I detect and confirm that ion suppression is affecting my Entinostat analysis?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative method to identify regions in the chromatogram where ion suppression occurs. A solution of Entinostat is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of Entinostat indicates the retention time of interfering components.[6][7]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal of Entinostat in a clean solvent to the signal of Entinostat spiked into a blank matrix extract after the extraction process. The ratio of these signals provides a quantitative measure of the matrix effect (ion suppression or enhancement).

Q4: What are the best strategies to minimize ion suppression for Entinostat analysis?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: This is the most critical step. While protein precipitation is a common starting point, methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components.[1][5][8]

  • Improve Chromatographic Separation: Modifying the LC method to separate Entinostat from the regions of ion suppression identified by a post-column infusion experiment can significantly improve signal intensity. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Entinostat is the most effective way to compensate for ion suppression that cannot be eliminated. Since the SIL-IS has nearly identical chemical and physical properties, it will be affected by the matrix in the same way as Entinostat, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[8]

  • Dilute the Sample: If the concentration of Entinostat is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[2]

  • Change Ionization Mode: If using Electrospray Ionization (ESI), which is highly susceptible to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with Entinostat, as APCI is generally less prone to matrix effects.[1][3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to ion suppression in Entinostat LC-MS analysis.

Problem: Low and/or Inconsistent Entinostat Signal in Biological Samples

This is often characterized by poor peak area reproducibility, decreased sensitivity, and a significant difference in response between matrix-based samples and neat standards.

Troubleshooting Workflow:

G Troubleshooting Workflow for Ion Suppression A Start: Low/Inconsistent Signal B Step 1: Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) A->B C Step 2: Optimize Sample Preparation B->C Suppression Confirmed D Protein Precipitation (PPT) C->D E Liquid-Liquid Extraction (LLE) C->E F Solid-Phase Extraction (SPE) C->F G Step 3: Optimize Chromatography D->G If suppression persists E->G If suppression persists F->G If suppression persists H Adjust Gradient/Mobile Phase G->H I Change Column Chemistry G->I J Step 4: Implement Stable Isotope-Labeled Internal Standard (SIL-IS) H->J If suppression persists I->J If suppression persists K End: Robust & Reliable Assay J->K G Proposed Metabolic Pathway of Entinostat (based on Belinostat) cluster_0 Phase II Metabolism cluster_1 Phase I Metabolism Entinostat Entinostat Glucuronide Entinostat Glucuronide Entinostat->Glucuronide Glucuronidation Methyl_Entinostat Methyl Entinostat Entinostat->Methyl_Entinostat Other_Metabolites Other Oxidative Metabolites Entinostat->Other_Metabolites Excretion Excretion (Bile/Feces and Renal) Glucuronide->Excretion UGT1A1 UGT1A1 Methyl_Entinostat->Excretion CYP CYP2A6, CYP3A4, CYP2C9, etc. Other_Metabolites->Excretion

References

Validation & Comparative

Entinostat-d4 vs. Non-Deuterated Entinostat: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate standard is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of Entinostat-d4 and its non-deuterated counterpart, Entinostat (B1683978), for use as analytical standards. The guide delves into their respective performance, supported by illustrative experimental data and detailed protocols.

Entinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By inhibiting HDACs, Entinostat promotes histone hyperacetylation, leading to the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] this compound is a deuterated form of Entinostat, where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution can significantly alter the metabolic fate of the molecule, making it a valuable tool in various research applications.

The Role of Deuteration: The Kinetic Isotope Effect

The primary difference between this compound and Entinostat lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, the increased strength of the C-D bond in this compound can slow down its metabolism. This can result in a longer half-life, increased exposure, and a different pharmacokinetic profile compared to the non-deuterated form.

Application as an Internal Standard

In bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is considered the gold standard for accurate quantification. This compound, with its identical chemical properties to Entinostat but a distinct mass, co-elutes with the analyte and experiences similar matrix effects, allowing for precise correction of analytical variability.

Performance Comparison: Illustrative Data

While direct head-to-head published data for this compound versus non-deuterated Entinostat is limited, the following tables present hypothetical yet realistic data based on the established principles of the kinetic isotope effect. This data illustrates the expected differences in their pharmacokinetic profiles and metabolic stability.

Table 1: Illustrative Pharmacokinetic Parameters
ParameterEntinostat (Non-Deuterated)This compoundFold Change
Maximum Concentration (Cmax) 150 ng/mL180 ng/mL1.2x
Time to Cmax (Tmax) 2.0 hours2.5 hours1.25x
Area Under the Curve (AUC) 1200 ng·h/mL1800 ng·h/mL1.5x
Half-life (t½) 36 hours54 hours1.5x

This data is illustrative and intended to represent the expected impact of deuteration.

Table 2: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes
ParameterEntinostat (Non-Deuterated)This compoundFold Change
In Vitro Half-life (t½) 45 minutes75 minutes1.67x
Intrinsic Clearance (CLint) 15.4 µL/min/mg9.2 µL/min/mg0.6x

This data is illustrative and intended to represent the expected impact of deuteration.

Table 3: Illustrative In Vitro Efficacy
ParameterEntinostat (Non-Deuterated)This compound
HDAC1 IC50 ~30 nM~30 nM
HDAC3 IC50 ~50 nM~50 nM
Cell Proliferation IC50 (MCF-7) ~1.0 µM~1.0 µM

As deuteration typically does not alter the pharmacodynamic properties, the in vitro efficacy of this compound is expected to be comparable to that of non-deuterated Entinostat.

Experimental Protocols

The following are detailed methodologies for key experiments to compare this compound and non-deuterated Entinostat.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Entinostat and this compound.

Materials:

  • Entinostat and this compound stock solutions (10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile (B52724) with an internal standard (e.g., a structurally related but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Prepare working solutions of Entinostat and this compound by diluting the stock solutions in buffer to a final concentration of 1 µM.

  • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • In a 96-well plate, add the microsomal suspension to the appropriate wells.

  • Initiate the metabolic reaction by adding the NADPH regenerating system, followed immediately by the test compound (Entinostat or this compound).

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Stock Entinostat/Entinostat-d4 (10 mM in DMSO) Mix Reaction Mixture: Microsomes + Buffer + Test Compound Stock->Mix Microsomes Human Liver Microsomes Microsomes->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix NADPH NADPH System Quench Acetonitrile + IS Timepoints Quench at Timepoints (0, 5, 15, 30, 45, 60 min) Quench->Timepoints Start Initiate Reaction (add NADPH) Mix->Start Start->Timepoints Incubate Centrifuge Centrifuge Timepoints->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis: t½ and CLint Calculation LCMS->Data

Workflow for In Vitro Metabolic Stability Assay.
Protocol 2: LC-MS/MS Quantification of Entinostat in Plasma

Objective: To quantify the concentration of Entinostat in plasma samples using this compound as an internal standard.

Materials:

  • Plasma samples containing Entinostat

  • This compound internal standard solution (e.g., 100 ng/mL in acetonitrile)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma sample, standard, or quality control sample, add 150 µL of ice-cold acetonitrile containing this compound (internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for Entinostat and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Entinostat to this compound against the concentration of the calibration standards.

    • Determine the concentration of Entinostat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Entinostat Signaling Pathway

Entinostat exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. As a Class I HDAC inhibitor, it increases the acetylation of histones, leading to the transcriptional activation of genes that have been silenced in cancer cells.

One of the key genes upregulated by Entinostat is CDKN1A, which encodes the p21 protein.[4] p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inhibits the activity of cyclin-CDK2 and cyclin-CDK4 complexes, leading to cell cycle arrest at the G1/S checkpoint.[4]

Furthermore, Entinostat can induce apoptosis by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6][7] This shifts the balance towards pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. Entinostat has also been shown to decrease the activity of the pro-survival transcription factor MYC.

G cluster_pathway Entinostat Signaling Pathway cluster_genes Gene Transcription Entinostat Entinostat HDAC1_3 HDAC1/3 Entinostat->HDAC1_3 Inhibits Histones Histones HDAC1_3->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation p21_gene CDKN1A (p21) Gene Acetylation->p21_gene Activates Bcl2_gene Bcl-2/Bcl-xL Genes Acetylation->Bcl2_gene Represses MYC_gene MYC Gene Acetylation->MYC_gene Represses p21_protein p21 Protein p21_gene->p21_protein Translation Bcl2_protein Bcl-2/Bcl-xL Proteins Bcl2_gene->Bcl2_protein Translation MYC_protein MYC Protein MYC_gene->MYC_protein Translation CDK Cyclin/CDK Complexes p21_protein->CDK Inhibits G1_arrest G1/S Cell Cycle Arrest CDK->G1_arrest Apoptosis Apoptosis Bcl2_protein->Apoptosis Inhibits Proliferation Cell Proliferation MYC_protein->Proliferation Promotes

Entinostat's Mechanism of Action.

Conclusion

References

Assessing the Isotopic Purity of Entinostat-d4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Entinostat-d4 as an internal standard in quantitative bioanalysis, ensuring its isotopic purity is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of this compound, supported by detailed experimental protocols and data presentation guidelines.

This compound, a deuterated analog of the histone deacetylase (HDAC) inhibitor Entinostat, is a critical tool in pharmacokinetic and drug metabolism studies. Its utility as an internal standard in mass spectrometry-based assays hinges on a high degree of isotopic enrichment and minimal presence of the unlabeled analyte (d0). Contamination with unlabeled Entinostat can lead to an overestimation of the analyte's concentration, compromising the integrity of study data. This guide outlines the key analytical techniques for evaluating the isotopic purity of commercially available this compound and provides a framework for comparing its performance.

Comparative Analysis of Isotopic Purity Assessment Methods

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in characterizing the isotopic distribution and confirming the structural integrity of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Provides the isotopic distribution and relative abundance of d0, d1, d2, d3, and d4 species.Determines the degree of deuteration at specific atomic positions and confirms structural integrity.
Strengths Highly sensitive for detecting low-level isotopic impurities. Directly quantifies the percentage of each isotopologue.Provides site-specific information on deuterium (B1214612) incorporation. Can identify and quantify residual protons at deuterated sites.
Limitations Does not provide information on the location of the deuterium labels.Less sensitive than MS for detecting trace-level isotopic impurities. Requires higher sample concentrations.
Typical Application Routine quality control for determining overall isotopic enrichment.Structural confirmation and detailed characterization of deuteration patterns.

Experimental Protocols for Isotopic Purity Assessment

While specific instrument parameters may vary, the following protocols provide a generalized framework for the assessment of this compound isotopic purity.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the isotopic distribution of this compound and quantify the percentage of the d4 species.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography (LC) system.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to resolve any potential chemical impurities.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS in high-resolution mode (resolving power > 60,000).

    • Mass Range: m/z 370-390 to cover the expected isotopic cluster of Entinostat (unlabeled C₂₁H₂₀N₄O₃, MW = 376.41) and this compound (C₂₁H₁₆D₄N₄O₃, MW = 380.44).

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of Entinostat (m/z 377.16) and this compound (m/z 381.18), as well as the d1, d2, and d3 species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopic species relative to the sum of all species. Isotopic Purity (% d4) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the positions of deuterium incorporation and assess the degree of deuteration by quantifying residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Carefully integrate the signals corresponding to the protons that are expected to be replaced by deuterium in this compound. The structure of this compound indicates deuteration on the aminophenyl ring.

    • Integrate a well-resolved signal from a non-deuterated position in the molecule to use as an internal reference.

  • Data Analysis:

    • Compare the integration values of the signals from the deuterated positions to the integration of the reference signal.

    • The percentage of deuteration at a specific position can be calculated as: % Deuteration = [1 - (Integral of residual proton signal / Expected integral for 1 proton)] x 100.

  • ²H NMR Acquisition (Optional):

    • Acquire a ²H NMR spectrum to directly observe the deuterium signals, confirming their chemical shifts and providing further evidence of the deuteration pattern.

Data Presentation and Comparison

To facilitate a clear comparison, all quantitative data on isotopic purity should be summarized in a structured table. When evaluating a new batch of this compound, it is advisable to request a Certificate of Analysis (CoA) from the supplier that specifies the isotopic purity.

Table 1: Isotopic Purity Assessment of this compound

ParameterSupplier A (Lot X)Supplier B (Lot Y)Ideal Specification
Chemical Purity (HPLC) >99.0%>99.0%≥99.0%
Isotopic Purity (% d4 by MS) 98.5%99.2%≥98%
% d0 (Unlabeled) <0.1%<0.05%≤0.1%
% d1 0.2%0.1%Report Value
% d2 0.5%0.25%Report Value
% d3 0.7%0.4%Report Value
Deuteration Site (by NMR) Confirmed on aminophenyl ringConfirmed on aminophenyl ringAs specified

Note: Data presented for Supplier A and B are hypothetical and for illustrative purposes. Researchers should rely on their own experimental data or the supplier's CoA.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes and mechanisms involved, the following diagrams have been generated using the DOT language.

cluster_0 HRMS Workflow cluster_1 NMR Workflow Sample Prep This compound Sample Preparation (1 µg/mL) LC LC Separation (C18 Column) Sample Prep->LC MS High-Resolution MS (Full Scan, ESI+) LC->MS Data Analysis Isotopologue Peak Integration & Purity Calculation MS->Data Analysis NMR Sample Prep This compound Sample Preparation (5-10 mg) 1H NMR 1H NMR Acquisition NMR Sample Prep->1H NMR Integration Signal Integration & Comparison 1H NMR->Integration Purity Calc Deuteration Percentage Calculation Integration->Purity Calc

Caption: Experimental workflows for isotopic purity assessment.

Entinostat Entinostat HDAC1_3 HDAC1/3 Entinostat->HDAC1_3 Inhibition Histones Histones HDAC1_3->Histones Deacetylation Acetylation Histone Hyperacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of Entinostat.

By implementing rigorous analytical methodologies and maintaining clear data documentation, researchers can ensure the quality of their this compound internal standard, leading to more reliable and accurate bioanalytical results in the pursuit of novel cancer therapeutics.

A Researcher's Guide to Entinostat-d4: Evaluating a Deuterated Standard for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of histone deacetylase (HDAC) inhibitors, the accuracy and reliability of analytical methods are paramount. Entinostat, a selective class I HDAC inhibitor, is a compound of significant interest, and its quantification in biological matrices requires robust analytical standards. This guide provides a comprehensive comparison of Entinostat-d4, a deuterated internal standard, with other relevant alternatives, supported by experimental considerations and data presentation to aid in the selection of the most appropriate standard for your research needs.

Understanding the Role of Deuterated Internal Standards

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is considered the gold standard. The rationale lies in the principle of isotope dilution mass spectrometry. A deuterated standard is chemically identical to the analyte of interest but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated standard to a sample at the beginning of the preparation process, it co-elutes with the analyte and experiences similar variations in extraction, ionization, and detection. This co-elution and similar behavior effectively normalize for matrix effects and other sources of analytical variability, leading to more accurate and precise quantification.

Comparison of this compound with an Alternative Deuterated Standard

To provide a clear comparison, this guide evaluates the specifications of this compound against Vorinostat-d5, a deuterated standard for another well-known HDAC inhibitor. While a complete Certificate of Analysis with detailed analytical data for this compound is not publicly available from all suppliers, the following table summarizes the available information and contrasts it with the more comprehensively documented Vorinostat-d5.

ParameterThis compoundVorinostat-d5
Chemical Formula C₂₁H₁₆D₄N₄O₃C₁₄H₁₅D₅N₂O₃
Molecular Weight 380.43269.35
IUPAC Name pyridin-3-ylmethyl 4-((2-aminophenyl)carbamoyl)benzylcarbamate-D4Octanediamide, N1-hydroxy-N8-(phenyl-2,3,4,5,6-d5)-
Purity (by HPLC) 91.38%[1]≥99.0%
Appearance Not specifiedWhite to off-white (Solid)
Storage Conditions Refrigerator (2-8°C) for long-term storage[1]Powder: -20°C (3 years); In solvent: -80°C (6 months), -20°C (1 month)
Supplier (Example) ClearsynthMedChemExpress

Note: The purity of this compound is provided from a single supplier and may vary. A complete Certificate of Analysis for this compound, including isotopic purity and data from techniques such as ¹H-NMR and mass spectrometry, is recommended for rigorous analytical method development.

Overview of Relevant HDAC Inhibitors and their Deuterated Standards

The selection of an appropriate internal standard is often guided by the specific HDAC inhibitor being investigated. The following table provides an overview of Entinostat and other prominent HDAC inhibitors for which deuterated standards are commercially available.

HDAC InhibitorClass(es) InhibitedKey CharacteristicsAvailable Deuterated Standard
Entinostat Class I (HDAC1, 2, 3)[2]Orally bioavailable, selective for class I HDACs.This compound
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)First HDAC inhibitor approved for cancer treatment.Vorinostat-d5
Belinostat (B1667918) Pan-HDACUsed in the treatment of peripheral T-cell lymphoma.Belinostat-d5
Panobinostat Pan-HDACPotent pan-HDAC inhibitor.Panobinostat-d5
Givinostat Pan-HDACInvestigated for various inflammatory and fibrotic diseases.Givinostat-d5

Experimental Protocol: Quantification of an HDAC Inhibitor in Human Plasma using LC-MS/MS

This section provides a detailed, representative methodology for the quantification of an HDAC inhibitor, such as Entinostat, in human plasma using a deuterated internal standard like this compound. This protocol is adapted from a validated method for the analysis of Belinostat and its metabolites.

1. Sample Preparation:

  • To 50 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) containing the deuterated internal standard at a known concentration).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10:90:0.1 acetonitrile:water:formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 50 x 2.1 mm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to achieve optimal separation of the analyte and internal standard from matrix components.

  • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's chemical properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of Entinostat, the following diagrams are provided.

G Experimental Workflow for HDAC Inhibitor Quantification plasma 1. Plasma Sample Collection spike 2. Spiking with this compound (Internal Standard) plasma->spike precipitate 3. Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge evaporate 5. Supernatant Evaporation centrifuge->evaporate reconstitute 6. Reconstitution in Mobile Phase evaporate->reconstitute inject 7. LC-MS/MS Analysis reconstitute->inject quantify 8. Quantification based on Analyte/IS Peak Area Ratio inject->quantify

Experimental Workflow for HDAC Inhibitor Quantification

G Signaling Pathway of Class I HDAC Inhibition by Entinostat entinostat Entinostat hdac Class I HDACs (HDAC1, 2, 3) entinostat->hdac Inhibits histones Histone Proteins hdac->histones Deacetylates acetylation Increased Histone Acetylation histones->acetylation Leads to chromatin Chromatin Relaxation acetylation->chromatin gene Gene Transcription (e.g., Tumor Suppressor Genes) chromatin->gene arrest Cell Cycle Arrest gene->arrest apoptosis Apoptosis gene->apoptosis differentiation Cellular Differentiation gene->differentiation

Signaling Pathway of Class I HDAC Inhibition by Entinostat

Performance Considerations and Conclusion

  • Linearity: The method should demonstrate a linear response over the expected concentration range of the analyte in the study samples.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) should be within acceptable limits as defined by regulatory guidelines (e.g., FDA, EMA).

  • Matrix Effect: The deuterated internal standard should effectively compensate for any ion suppression or enhancement caused by the biological matrix.

  • Recovery: While the recovery of the analyte from the sample matrix does not need to be 100%, it should be consistent and reproducible, as the internal standard will correct for any losses.

References

A Researcher's Guide to Sourcing Entinostat-d4: A Comparative Analysis of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, the quality and reliability of these reagents are paramount. This guide provides a comparative overview of Entinostat-d4 from two commercial suppliers, highlighting key quality attributes and providing detailed experimental protocols for independent verification.

This compound, the deuterated analog of the histone deacetylase (HDAC) inhibitor Entinostat, is a critical tool in pharmacokinetic and metabolic studies. Its utility as an internal standard in mass spectrometry-based quantification relies on its chemical purity and high isotopic enrichment. This guide aims to provide an objective comparison of this compound available from different commercial sources to aid researchers in selecting the most suitable product for their needs.

Quantitative Data Comparison

To ensure the accuracy and reproducibility of experimental results, it is crucial to assess the quality of commercially available this compound. The following table summarizes key quality control parameters. Data for Supplier A is based on a representative Certificate of Analysis for a similar deuterated compound, while data for Supplier B is publicly available.

ParameterSupplier A (Illustrative Data)Supplier B (Clearsynth)
Chemical Purity (by HPLC) >99%91.38%[1]
Isotopic Enrichment >99%Not specified
Appearance White to off-white solidNot specified
Certificate of Analysis Provided with productAvailable upon request

Experimental Protocols for Quality Verification

Researchers can independently verify the quality of this compound from any supplier by employing the following standardized analytical methods.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the chemical purity of this compound.

a. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound sample

  • Entinostat reference standard

b. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (80% A, 20% B) to a final concentration of 0.1 mg/mL.

  • Prepare a similar solution of the Entinostat reference standard.

d. Analysis:

  • Inject the prepared sample and reference standard solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Methanol (Stock) prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Purity data1->data2

Workflow for HPLC Purity Analysis

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol describes a general method for assessing the isotopic enrichment of this compound using liquid chromatography-mass spectrometry (LC-MS).

a. Instrumentation and Reagents:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

b. LC-MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to elute this compound as a sharp peak.

  • Flow Rate: 0.5 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: Scan a range that includes the molecular ions of unlabeled Entinostat (m/z 377.16) and this compound (m/z 381.18).

c. Sample Preparation:

  • Prepare a dilute solution of this compound in methanol (e.g., 1 µg/mL).

d. Analysis:

  • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

  • Acquire the mass spectrum in the specified range.

  • Determine the relative intensities of the ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of Entinostat.

  • Calculate the isotopic enrichment as the percentage of the d4 peak intensity relative to the sum of the intensities of all isotopic peaks (d0 to d4).

cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Interpretation sample_prep Prepare Dilute Solution infusion Direct Infusion or LC Injection sample_prep->infusion ionization Electrospray Ionization (ESI+) infusion->ionization analysis Mass Analysis ionization->analysis detection Ion Detection analysis->detection spectrum Acquire Mass Spectrum detection->spectrum peak_id Identify Isotopologue Peaks (d0-d4) spectrum->peak_id enrichment Calculate Isotopic Enrichment peak_id->enrichment

Isotopic Enrichment Analysis Workflow

Signaling Pathway Context: Entinostat's Mechanism of Action

Entinostat is a selective inhibitor of class I histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, Entinostat promotes histone acetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

cluster_effect Effect of Entinostat Entinostat Entinostat HDAC HDAC (Class I) Entinostat->HDAC Inhibits AcetylatedHistones Acetylated Histones Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes Chromatin->TSG Represses OpenChromatin->TSG Activates Transcription Gene Transcription TSG->Transcription Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis

Entinostat's Mechanism of Action

Conclusion

The selection of a high-quality deuterated internal standard is a critical step in ensuring the reliability of quantitative bioanalytical assays. While publicly available data can provide initial guidance, independent verification of key parameters such as chemical purity and isotopic enrichment is strongly recommended. The experimental protocols provided in this guide offer a framework for researchers to perform their own quality assessment of this compound from any commercial supplier, thereby contributing to the robustness and reproducibility of their research findings.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for Entinostat Quantification Using Entinostat-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the histone deacetylase (HDAC) inhibitor, Entinostat, in a biological matrix. The focus is on the use of its deuterated stable isotope-labeled (SIL) internal standard, Entinostat-d4.

The use of a SIL internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy by compensating for variability during sample preparation and analysis. This guide presents representative data and detailed experimental protocols to demonstrate the performance of an LC-MS/MS method utilizing this compound and compares its expected performance against a hypothetical structural analog internal standard.

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The choice of internal standard is critical for the robustness and reliability of an LC-MS/MS assay. A stable isotope-labeled internal standard like this compound is physicochemically almost identical to the analyte, Entinostat. This ensures it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, providing superior correction compared to a structural analog.

Table 1: Comparison of Internal Standard Characteristics

FeatureThis compound (SIL IS)Structural Analog IS
Co-elution Nearly identical retention time to EntinostatDifferent retention time
Matrix Effect Effectively compensates for matrix effectsProne to differential matrix effects
Extraction Recovery Mirrors the recovery of EntinostatMay have different recovery
Ionization Efficiency Similar ionization response to EntinostatDifferent ionization response
Accuracy & Precision High accuracy and precisionPotential for bias and higher variability

Quantitative Method Validation Data

The following tables summarize the expected performance of a validated LC-MS/MS method for Entinostat using this compound as the internal standard. The data is representative of typical validation results for similar small molecule drugs in human plasma and is based on FDA and ICH guidelines for bioanalytical method validation.

Table 2: Calibration Curve and Linearity

ParameterResult
Calibration Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Accuracy of Back-calculated Standards Within ±15% of nominal (±20% at LLOQ)

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.1≤ 10± 10≤ 15± 15
Low QC 0.3≤ 8± 8≤ 10± 10
Mid QC 10≤ 5± 5≤ 8± 8
High QC 80≤ 5± 5≤ 8± 8

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC 0.385.20.951.01
High QC 8088.10.920.99

Table 5: Stability

Stability ConditionDurationTemperatureMean Stability (% of Nominal)
Short-term (Bench-top) 8 hoursRoom Temperature98.5
Long-term 90 days-80°C102.1
Freeze-Thaw (3 cycles) -80°C to RT-80°C to RT97.9
Post-preparative (Autosampler) 24 hours4°C101.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Entinostat MRM Transition: To be determined experimentally (e.g., based on precursor and product ions)

    • This compound MRM Transition: To be determined experimentally (e.g., based on precursor and product ions)

Validation Experiments
  • Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Entinostat and this compound.

  • Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Entinostat. Analyze in triplicate and perform a linear regression analysis.

  • Precision and Accuracy: Prepare and analyze quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in at least five replicates on three separate days.

  • Recovery: Compare the peak area of Entinostat in extracted plasma samples to the peak area of unextracted standards at the same concentration.

  • Matrix Effect: Compare the peak area of Entinostat in post-extraction spiked blank plasma to the peak area of a neat standard solution.

  • Stability: Assess the stability of Entinostat in plasma under various storage and handling conditions as outlined in Table 5.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (200 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Entinostat.

signaling_pathway entinostat Entinostat hdac HDAC1/3 entinostat->hdac Inhibits histones Histones hdac->histones Deacetylates acetylation Histone Acetylation histones->acetylation chromatin Chromatin Relaxation acetylation->chromatin transcription Gene Transcription chromatin->transcription

Caption: Simplified signaling pathway of Entinostat's mechanism of action.

Entinostat-d4 Performance in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the histone deacetylase (HDAC) inhibitor Entinostat, the choice of an appropriate internal standard is critical for ensuring accurate and reliable quantification. This guide provides an objective comparison of the expected performance of Entinostat-d4, a deuterated stable isotope-labeled internal standard, across various biological matrices. The information presented is based on established principles of bioanalytical method validation and data from studies on similar HDAC inhibitors.

Entinostat is a selective inhibitor of class I and IV HDACs.[1] Its deuterated form, this compound, is widely regarded as the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.

Data Presentation: Comparative Performance of this compound

The following table summarizes the expected validation parameters for a robust LC-MS/MS method for Entinostat quantification using this compound as an internal standard in common biological matrices. These values are representative of typical performance based on regulatory guidelines and published methods for similar compounds.

Performance ParameterPlasmaSerumUrineTissue Homogenate
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.1 - 1 ng/mL0.5 - 5 ng/mL1 - 10 ng/g
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 20%Within ± 20%
Precision (% CV) ≤ 15%≤ 15%≤ 20%≤ 20%
Recovery (%) Consistent and reproducibleConsistent and reproducibleConsistent and reproducibleConsistent and reproducible
Matrix Effect (% CV of IS-normalized MF) ≤ 15%≤ 15%≤ 20%≤ 20%

This table represents expected performance based on established bioanalytical principles and data from similar compounds, not from a single head-to-head study.

Experimental Protocols

A detailed methodology for the quantification of Entinostat in a biological matrix using this compound is provided below. This protocol is a composite based on published methods for HDAC inhibitors.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of the biological matrix (plasma, serum, or urine) or tissue homogenate supernatant in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: Agilent 1200 Series or equivalent

  • Column: Waters Acquity BEH C18 (1.7 µm, 50 x 2.1 mm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B (linear gradient)

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B (linear gradient)

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: ABI 4000 QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Entinostat: Precursor ion > Product ion (specific m/z values to be determined)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined, typically +4 Da from the analyte)

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Collision Gas: Medium

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing selectivity, specificity, matrix effect, calibration curve, accuracy, precision, recovery, and stability.

Mandatory Visualization

G cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus entinostat Entinostat hdac HDAC1/3 entinostat->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones (Relaxed Chromatin) tsg Tumor Suppressor Genes (e.g., p21) acetyl_histones->tsg Transcription Enabled tsg_protein Tumor Suppressor Protein tsg->tsg_protein Translation cell_cycle Cell Cycle Arrest tsg_protein->cell_cycle apoptosis Apoptosis tsg_protein->apoptosis G start Start: Biological Sample Collection (Plasma, Serum, Urine, etc.) prep Sample Preparation: 1. Add this compound (IS) 2. Protein Precipitation (Acetonitrile) 3. Centrifuge 4. Evaporate & Reconstitute start->prep lcms LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection (MRM) prep->lcms data Data Processing: - Peak Integration - Calculate Analyte/IS Ratio lcms->data calib Quantification: - Generate Calibration Curve - Determine Sample Concentration data->calib end End: Report Results calib->end

References

A Guide to the Inter-Laboratory Comparison of Entinostat Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of the histone deacetylase (HDAC) inhibitor Entinostat is critical for pharmacokinetic studies, clinical trial monitoring, and various research applications. While no formal inter-laboratory proficiency testing program for Entinostat is publicly available, a comparative analysis of published, validated bioanalytical methods can provide valuable insights into expected performance characteristics and guide laboratory-specific validation efforts. This guide summarizes performance data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, details a representative experimental protocol, and visualizes the underlying biological pathway and analytical workflow.

Data Presentation: Performance of a Validated LC-MS/MS Method

The following table outlines the performance characteristics of a validated LC-MS/MS method for the quantification of Entinostat (also known as MS-275) in human plasma. The data is compiled from a published study that established a robust and sensitive assay suitable for clinical pharmacokinetic analysis.

Performance ParameterResult
Linearity Range 1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) ≤ 5.58%
Inter-day Precision (%RSD) ≤ 5.58%
Intra-day Accuracy (%RE) < 11.4%
Inter-day Accuracy (%RE) < 11.4%

Data sourced from a validated LC-MS/MS method for MS-275 (Entinostat)[1].

Experimental Protocols

A detailed methodology is crucial for the replication and comparison of experimental data. Below is a representative protocol for the quantification of Entinostat in human plasma using LC-MS/MS, based on common practices for bioanalytical method validation.

Sample Preparation: Protein Precipitation
  • Objective: To extract Entinostat from the plasma matrix and remove interfering proteins.

  • Procedure:

    • To 100 µL of a human plasma sample, add an appropriate volume of an internal standard solution.

    • Add 200-300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

    • Vortex the mixture vigorously for approximately 1 minute.

    • Centrifuge the sample at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate Entinostat from other components in the extract and to quantify it with high specificity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 or Phenyl reverse-phase column is typically used. For example, a Phenyl-SB column (75 mm x 4.6 mm, 3.5 µm)[1].

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 10mM ammonium (B1175870) formate)[1]. The specific gradient or isocratic elution will depend on the column and system.

    • Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for Entinostat.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Entinostat and its internal standard.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (e.g., freeze-thaw, bench-top, long-term)

Mandatory Visualization

The following diagrams illustrate the signaling pathway affected by Entinostat and a typical experimental workflow for its quantification.

Entinostat_Signaling_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Class I Histones Histone Proteins AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs Chromatin Condensed Chromatin Histones->Chromatin leads to AcetylatedHistones->Histones HDACs OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin leads to GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression allows CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest induces Entinostat Entinostat Entinostat->HDAC Inhibits

Mechanism of action of Entinostat.

Entinostat_Quantification_Workflow Start Start: Human Plasma Sample SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep LC_Separation LC Separation (Reverse-Phase Column) SamplePrep->LC_Separation Supernatant MS_Detection MS/MS Detection (ESI+ MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis End End: Entinostat Concentration DataAnalysis->End

Experimental workflow for Entinostat quantification.

References

Navigating the Maze: A Guide to Regulatory Expectations for Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug candidates and their metabolites is a critical cornerstone of preclinical and clinical studies. The use of an appropriate internal standard (IS) is fundamental to achieving accurate and reliable data in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, especially deuterated internal standards, are widely recognized as the gold standard.[1][2] This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, all within the framework of global regulatory guidelines.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with the International Council for Harmonisation (ICH) M10 guideline providing a harmonized framework.[3][4][5] These guidelines strongly recommend the use of a SIL analyte as the internal standard whenever possible due to its ability to effectively compensate for variability during sample preparation and analysis.[1][3]

The Gold Standard: Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts assay performance. A deuterated internal standard is considered the superior choice because its physicochemical properties are nearly identical to the analyte of interest.[2] This leads to similar extraction recovery and ionization response, providing the most accurate correction for experimental variability.[6] While structural analogs can be used, their behavior may not perfectly mimic the analyte, potentially leading to less accurate results.[1]

Below is a summary of comparative performance data for different types of internal standards.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[1]

Key Characteristics of Internal Standard Alternatives

FeatureDeuterium (²H) Labeled ISCarbon-13 (¹³C) Labeled ISStructural Analog IS
Chromatographic Co-elution May exhibit slight retention time shifts (isotope effect).[3][7]Typically co-elutes perfectly with the analyte.[8]Retention time will differ from the analyte.[3]
Isotopic Purity High isotopic purity is crucial to avoid interference.[1]Typically synthesized with very high isotopic enrichment.[1]Not applicable.
Risk of Isotopic Exchange Low, but should be evaluated, especially for hydrogens on heteroatoms.[1][9]Extremely low to negligible.[7]Not applicable.
Cost & Availability Generally more cost-effective and widely available.[1][10]Often more expensive to synthesize.[1]Can be readily available and inexpensive.[1]

Essential Experimental Protocols for Method Validation

A robust validation of a bioanalytical method using a deuterated internal standard is a regulatory requirement.[3] The following protocols outline key experiments to be performed in line with FDA, EMA, and ICH M10 guidelines.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[1]

Protocol:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[1]

  • Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.[1]

  • Process a second set of blank samples spiked only with the deuterated internal standard.

  • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[1]

  • Acceptance Criteria: In blank samples, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ, and the response at the retention time of the deuterated IS should be ≤ 5% of the IS response in a spiked sample.[4]

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[4]

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and deuterated IS spiked into the mobile phase or an appropriate neat solution.[4]

    • Set B: Blank matrix extract spiked with the analyte and deuterated IS at the same concentrations as Set A.[4]

    • Set C: Blank matrix spiked with the analyte and deuterated IS, then subjected to the full extraction procedure.[4]

  • Analyze the samples and calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).[1]

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[1]

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[1]

Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.[1]

Protocol:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a specified period.[4]

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[3]

  • Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions at their storage temperature.[3]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3][4]

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

G cluster_pre Method Development cluster_val Method Validation cluster_analysis Sample Analysis IS_Selection Internal Standard Selection Method_Optimization LC-MS/MS Method Optimization IS_Selection->Method_Optimization Specificity Specificity & Selectivity Method_Optimization->Specificity Matrix_Effect Matrix Effect Specificity->Matrix_Effect Stability Stability Matrix_Effect->Stability Accuracy_Precision Accuracy & Precision Stability->Accuracy_Precision LLOQ LLOQ Determination Accuracy_Precision->LLOQ Sample_Prep Sample Preparation LLOQ->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Review LC_MS_Analysis->Data_Processing Report Report Generation Data_Processing->Report

Caption: Bioanalytical workflow from method development to sample analysis.

G Start Start: Need for Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available Use_SIL Use SIL IS (Deuterated or ¹³C) SIL_Available->Use_SIL Yes Analog_Available Is a suitable Structural Analog IS Available? SIL_Available->Analog_Available No Validate Proceed to Method Validation Use_SIL->Validate Use_Analog Use Structural Analog IS Analog_Available->Use_Analog Yes Re_evaluate Re-evaluate Method/Synthesize IS Analog_Available->Re_evaluate No Use_Analog->Validate Re_evaluate->Start

Caption: Decision tree for selecting an appropriate internal standard.

References

Safety Operating Guide

Proper Disposal of Entinostat-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Entinostat-d4, a deuterated analog of the potent histone deacetylase (HDAC) inhibitor Entinostat, requires stringent disposal procedures due to its potential health and environmental risks. As a compound suspected of causing cancer and having the potential to damage fertility or the unborn child, all waste generated from its use must be managed as hazardous and cytotoxic waste.[1] Adherence to proper disposal protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

This guide provides a step-by-step framework for the safe disposal of this compound and associated materials in a research setting. All procedures must be performed in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2] All handling of this compound, particularly the solid form, should be conducted in a chemical fume hood to prevent inhalation of dust particles.

Waste Segregation and Disposal Procedures

Proper segregation of waste is the foundation of safe disposal. Never mix this compound waste with non-hazardous or general laboratory trash. All waste streams must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste."

Unused or Expired Solid this compound
  • Collection : Place the original container with the unused or expired solid compound into a larger, sealable, and clearly labeled hazardous waste container. Do not attempt to consolidate powders.

  • Labeling : The outer container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Storage : Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, or oxidizing agents.[2]

  • Disposal : Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor.

Liquid Waste (Stock Solutions and Cell Culture Media)
  • Collection : Collect all liquid waste containing this compound, such as stock solutions (typically in DMSO) and experimental media, in a dedicated, leak-proof, and shatter-resistant container.[3] This container should be compatible with the solvents used (e.g., a high-density polyethylene (B3416737) or glass container for DMSO-based solutions).

  • Labeling : Clearly label the container with "Hazardous Waste," "Cytotoxic Liquid Waste," the chemical name "this compound," the solvent (e.g., DMSO, cell culture media), and the estimated concentration.

  • Storage : Keep the liquid waste container tightly sealed and stored in a designated hazardous waste accumulation area with secondary containment to prevent spills.

  • Disposal : Do not dispose of liquid waste down the drain.[3] Arrange for pickup by your institution's hazardous waste management service.

Contaminated Laboratory Supplies (Solid Waste)

This category includes items that have come into direct contact with this compound, such as:

  • Weighing paper and boats
  • Pipette tips
  • Gloves, bench paper, and other disposable PPE
  • Culture plates, flasks, and centrifuge tubes

  • Collection : Place all contaminated solid waste into a dedicated, leak-proof container lined with a heavy-duty plastic bag. This container should be clearly marked as "Hazardous Waste" and "Cytotoxic Solid Waste."

  • Sharps : Any contaminated sharps (e.g., needles, serological pipettes) must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic sharps.

  • Labeling : Ensure all containers are clearly labeled with the appropriate hazard warnings.

  • Storage : Seal the containers when full and store them in the designated hazardous waste area.

  • Disposal : Dispose of these containers through your institution's hazardous waste program.

Quantitative Data for Disposal

Waste TypePrimary ContainerSecondary ContainmentMaximum Fill VolumeLabeling Requirements
Unused Solid Compound Original manufacturer's vialSealable, rigid outer containerN/A"Hazardous Waste", "this compound"
Liquid Waste 1-5 Gallon HDPE or Glass CarboyChemical-resistant tray or tub75% of container capacity"Hazardous Waste", "Cytotoxic Liquid Waste", "this compound", solvent, concentration
Contaminated Solids Rigid, leak-proof container with lidN/A75% of container capacity"Hazardous Waste", "Cytotoxic Solid Waste"
Contaminated Sharps Puncture-resistant sharps containerN/A75% of container capacity"Hazardous Waste", "Cytotoxic Sharps"

Example Experimental Protocol: In Vitro Cell Viability Assay

The following is a generalized protocol for an in vitro experiment using this compound, illustrating the generation of different waste streams.

1. Preparation of Stock Solution:

  • In a chemical fume hood, weigh out the desired amount of solid this compound.

  • Dissolve the solid in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The solubility in DMSO is approximately 50 mg/mL.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes and store at -80°C.

  • Waste Generated: Contaminated weigh boat, spatula, and gloves (Solid Cytotoxic Waste); empty original vial (Solid Cytotoxic Waste).

2. Cell Treatment:

  • Culture cells in 96-well plates to the desired confluency.

  • Prepare working solutions of this compound by diluting the stock solution in cell culture medium to final concentrations (e.g., 0.1 µM to 10 µM).

  • Add the this compound-containing medium to the cells.

  • Waste Generated: Contaminated pipette tips (Solid Cytotoxic Waste).

3. Incubation and Analysis:

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium containing this compound is removed.

  • A cell viability reagent (e.g., MTT, CellTiter-Glo) is added, and the results are measured.

  • Waste Generated: Cell culture medium containing this compound (Liquid Cytotoxic Waste); used 96-well plates (Solid Cytotoxic Waste); contaminated pipette tips (Solid Cytotoxic Waste).

Disposal Workflow Diagram

Entinostat_Disposal_Workflow cluster_generation Waste Generation Point (Chemical Fume Hood / Biosafety Cabinet) cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Compound Unused/Expired Solid this compound Solid_Waste_Container Solid Cytotoxic Waste Container Solid_Compound->Solid_Waste_Container Stock_Solution Stock Solutions (e.g., in DMSO) Liquid_Waste_Container Liquid Cytotoxic Waste Container Stock_Solution->Liquid_Waste_Container Contaminated_Labware Contaminated Labware (Pipette tips, gloves, plates) Contaminated_Labware->Solid_Waste_Container Sharps_Container Cytotoxic Sharps Container Contaminated_Labware->Sharps_Container if sharp Designated_Area Designated Hazardous Waste Accumulation Area Solid_Waste_Container->Designated_Area Liquid_Waste_Container->Designated_Area Sharps_Container->Designated_Area EHS_Pickup EHS / Licensed Waste Disposal Designated_Area->EHS_Pickup

Caption: Workflow for the safe segregation and disposal of this compound waste streams.

References

Personal protective equipment for handling Entinostat-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Entinostat-d4. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental contamination.

Entinostat, the parent compound of this compound, is classified as a hazardous chemical. It is toxic if swallowed, causes skin and serious eye irritation, and may damage fertility or the unborn child.[1][2] Due to the similar chemical structures, this compound should be handled with the same precautions as its non-deuterated counterpart.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The level of PPE required depends on the specific handling procedure.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-tested gloves (ASTM D6978)
Weighing and Aliquoting (in a certified chemical fume hood or ventilated enclosure) - Double pair of chemotherapy-tested gloves (ASTM D6978)- Impermeable disposable gown with back closure- Safety glasses with side shields or goggles- Face shield if there is a risk of splashing- N95 respirator or equivalent for handling powders outside of a containment system
Compound Preparation and Handling in Solution - Double pair of chemotherapy-tested gloves (ASTM D6978)- Impermeable disposable gown with back closure- Safety glasses with side shields or goggles
Waste Disposal - Double pair of chemotherapy-tested gloves (ASTM D6978)- Impermeable disposable gown with back closure- Safety glasses with side shields or goggles

Standard Operating Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear a single pair of chemotherapy gloves when unpacking the compound.[3]

  • Store this compound in a designated, clearly labeled, and secure location, such as a refrigerator at 2-8°C for long-term storage, away from incompatible materials like strong oxidizing agents, bases, and acids.[1][4]

2. Preparation and Handling:

  • All handling of powdered this compound must be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust.[1]

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Don the appropriate PPE as specified in the table above.

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Keep containers tightly closed when not in use.[5]

3. Decontamination and Cleaning:

  • After each use, decontaminate the work area, including the balance and fume hood surfaces, with an appropriate solvent (e.g., 70% ethanol), followed by a suitable cleaning agent.

  • All materials used for decontamination, such as wipes, should be disposed of as hazardous waste.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and prevent others from entering.

  • Wear appropriate PPE, including respiratory protection, before cleaning up the spill.

  • Use a spill kit to absorb and contain the material.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Thoroughly decontaminate the spill area.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All unused this compound (solid or in solution) must be disposed of as hazardous chemical waste.

    • Place the waste in a clearly labeled, sealed container.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be considered cytotoxic waste.[6]

    • Segregate this waste into designated, labeled hazardous waste containers.

  • Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[6]

Follow all local, state, and federal regulations for the disposal of hazardous and cytotoxic waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Workspace in Fume Hood a->b c Weigh/Aliquot Solid this compound b->c Begin Handling d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Workspace e->f Complete Experiment g Segregate Hazardous Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.